molecular formula C11H15ClN2 B1270122 2-Chloro-5-(piperidin-1-ylmethyl)pyridine CAS No. 230617-67-1

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1270122
CAS No.: 230617-67-1
M. Wt: 210.7 g/mol
InChI Key: UHTYDCOZEXBALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTYDCOZEXBALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363037
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230617-67-1
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound of significant interest to researchers and professionals in the fields of drug discovery and development. Its structural motif, featuring a substituted pyridine ring linked to a piperidine moiety, is a common scaffold in a variety of biologically active molecules. This guide provides a comprehensive overview of the primary and most practical synthetic route to this valuable compound, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and reproducible, ensuring scientific integrity for research and development applications.

Primary Synthetic Pathway: A Two-Step Approach

The most established and reliable method for the synthesis of this compound is a two-step process. This pathway begins with the readily available starting material, 2-chloro-5-methylpyridine, which is first converted to the key intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the final product.

Synthetic_Pathway 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(chloromethyl)pyridine Chlorination This compound This compound 2-Chloro-5-(chloromethyl)pyridine->this compound Nucleophilic Substitution with Piperidine

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The initial step involves the chlorination of the methyl group of 2-chloro-5-methylpyridine. This transformation is typically achieved via a free-radical chlorination reaction. A common and effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride or dichloromethane.[1]

Mechanism of Chlorination:

The reaction proceeds through a classic free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., BPO) decomposes upon heating to generate free radicals.

  • Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NCS to form the chlorinated product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of 2-chloro-5-methylpyridine to continue the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat 2-Chloro-5-methylpyridineR• 2-Chloro-5-methylpyridineR• Benzylic_RadicalRH Benzylic_RadicalRH 2-Chloro-5-methylpyridineR•->Benzylic_RadicalRH Benzylic_RadicalNCS Benzylic_RadicalNCS 2-Chloro-5-(chloromethyl)pyridineSuccinimidyl_Radical 2-Chloro-5-(chloromethyl)pyridineSuccinimidyl_Radical Benzylic_RadicalNCS->2-Chloro-5-(chloromethyl)pyridineSuccinimidyl_Radical Succinimidyl_Radical2-Chloro-5-methylpyridine Succinimidyl_Radical2-Chloro-5-methylpyridine Benzylic_RadicalSuccinimide Benzylic_RadicalSuccinimide Succinimidyl_Radical2-Chloro-5-methylpyridine->Benzylic_RadicalSuccinimide R•R• R•R• R-R R-R R•R•->R-R Benzylic_RadicalR• Benzylic_RadicalR• Side_Product Side_Product Benzylic_RadicalR•->Side_Product

Caption: Free-radical chlorination of 2-chloro-5-methylpyridine.

Experimental Protocol: Chlorination of 2-Chloro-5-methylpyridine

Reagent/ParameterQuantity/Value
2-Chloro-5-methylpyridine1.0 eq
N-Chlorosuccinimide (NCS)1.1 eq
Benzoyl Peroxide (BPO)0.05 eq
Solvent (e.g., CCl₄)Appropriate volume
TemperatureReflux
Reaction Time4-6 hours

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine and the solvent.

  • Add N-chlorosuccinimide and benzoyl peroxide to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid by-products (succinimide).

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)pyridine.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The second and final step is a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group in the intermediate is displaced by the secondary amine, piperidine. This reaction proceeds via an SN2 mechanism.

Mechanism of Nucleophilic Substitution:

The nitrogen atom of piperidine, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group. This occurs in a single concerted step where the carbon-nitrogen bond is formed simultaneously as the carbon-chlorine bond is broken. The presence of a base, such as potassium carbonate, is often beneficial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperidine nucleophile.

SN2_Mechanism Piperidine Piperidine (Nu:) Transition_State [Transition State]‡ Piperidine->Transition_State Intermediate 2-Chloro-5-(chloromethyl)pyridine Intermediate->Transition_State ProductLeaving_Group ProductLeaving_Group Transition_State->ProductLeaving_Group Product This compound Leaving_Group Cl⁻

Caption: SN2 mechanism for the synthesis of the target compound.

Experimental Protocol: Reaction of 2-Chloro-5-(chloromethyl)pyridine with Piperidine

Reagent/ParameterQuantity/Value
2-Chloro-5-(chloromethyl)pyridine1.0 eq
Piperidine1.2 eq
Potassium Carbonate (K₂CO₃)1.5 eq
Solvent (e.g., Acetonitrile)Appropriate volume
TemperatureReflux
Reaction Time2-4 hours

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine in acetonitrile.

  • Add potassium carbonate and piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a singlet for the methylene bridge protons, and multiplets for the piperidine ring protons.

    • ¹³C NMR: Will show distinct signals for the carbons of the pyridine and piperidine rings, as well as the methylene bridge carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅ClN₂). The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) should also be observable.

Alternative Synthetic Strategies

While the two-step method is the most common, other synthetic approaches can be considered, although they may be less established for this specific target molecule.

  • Reductive Amination: This would involve the reaction of 2-chloro-5-formylpyridine with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride. This method offers a one-pot approach from the corresponding aldehyde.

  • Mannich Reaction: A one-pot three-component Mannich reaction between 2-chloropyridine, formaldehyde, and piperidine could theoretically yield the desired product. However, controlling the regioselectivity on the pyridine ring can be challenging.

These alternative routes may require significant optimization to be viable for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the free-radical chlorination of 2-chloro-5-methylpyridine followed by a nucleophilic substitution with piperidine. This guide provides a detailed and scientifically grounded protocol for this synthesis, intended to aid researchers in their drug discovery and development endeavors. The presented methodologies, when followed with appropriate laboratory safety practices, should provide a consistent and high-quality source of this important chemical entity.

References

Sources

An Investigator's Guide to the Potential Biological Activity of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to researchers, scientists, and drug development professionals who are poised at the frontier of discovery. The subject of our focus is 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, a molecule of untapped potential. While its direct biological activities are not yet extensively documented in peer-reviewed literature, its structural motifs—a halogenated pyridine ring and a piperidine moiety—are hallmarks of compounds with significant pharmacological effects.

This document is not a mere recitation of facts but a strategic blueprint for investigation. As your Senior Application Scientist, I have structured this guide to be a self-validating system for inquiry, grounded in established principles of drug discovery. We will delve into the "why" behind experimental choices, providing a logical framework for elucidating the potential therapeutic value of this compound. Our journey will be guided by scientific integrity, with each proposed step designed to build a comprehensive and trustworthy pharmacological profile.

Molecular Profile and Rationale for Investigation

Chemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅ClN₂

  • Molecular Weight: 210.70 g/mol

  • Structure:

    
    
    

The synthesis of this compound is straightforward, typically achieved via a nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and piperidine.[1] This accessibility makes it an attractive candidate for research and development.

The Rationale Rooted in Structural Analogy

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, known for its diverse biological activities.[2][3] The presence of a chlorine atom at the 2-position can influence the molecule's electronic properties and metabolic stability. The piperidine ring is also a common feature in centrally active drugs, often contributing to receptor affinity and pharmacokinetic properties.[4][5]

Given these structural components, we can hypothesize several potential biological targets for this compound. Derivatives of similar structures have shown affinity for nicotinic acetylcholine receptors (nAChRs) and sigma receptors (σRs), and have been investigated for their potential as urease inhibitors.[3][6][7][8] Therefore, a primary line of investigation should focus on these target classes.

Proposed Investigational Workflow: A Multi-pronged Approach

To systematically evaluate the biological potential of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific functional and mechanistic studies.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purity Analysis B Initial Target Screening (Radioligand Binding Assays) A->B C Enzyme Inhibition Assays A->C D Cell-Based Functional Assays (e.g., Calcium Imaging, cAMP) B->D E Electrophysiology Studies D->E F Pharmacokinetic Profiling (ADME) E->F G Preliminary Efficacy Models F->G

Caption: Proposed investigational workflow for this compound.

Phase 1: Foundational In Vitro Screening

The initial phase is designed to identify the primary biological targets of this compound.

Radioligand Binding Assays: A Broad Net for Target Identification

The principle behind radioligand binding assays is to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes:

    • Homogenize tissue or cells expressing the target receptor (e.g., rat brain for nAChRs, CHO cells expressing human sigma receptors) in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-(+)-pentazocine for sigma receptors), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.

  • Incubation and Termination:

    • Incubate the plates at a specified temperature for a set duration to allow the binding to reach equilibrium.

    • Rapidly terminate the assay by vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Proposed Initial Target Screening Panel

Target ClassReceptor Subtype(s)RadioligandTissue/Cell Source
Nicotinic Acetylcholine Receptorsα4β2, α7[³H]-Epibatidine, [¹²⁵I]-α-BungarotoxinRat brain, SH-SY5Y cells
Sigma Receptorsσ₁, σ₂[³H]-(+)-Pentazocine, [³H]-DTGRat liver, Jurkat cells
Monoamine TransportersDAT, SERT, NET[³H]-WIN 35,428, [³H]-Citalopram, [³H]-NisoxetineRat striatum, HEK293 cells
Enzyme Inhibition Assays: Exploring Non-Receptor Targets

Based on the activity of similar pyridine derivatives, assessing the inhibitory potential against enzymes like urease is a logical step.[3]

Experimental Protocol: Urease Inhibition Assay

  • Reagents:

    • Jack bean urease

    • Urea solution

    • Phosphate buffer (pH 7.0)

    • Nessler's reagent

    • This compound

    • Thiourea (positive control)

  • Assay Procedure:

    • Pre-incubate the urease enzyme with varying concentrations of the test compound in phosphate buffer for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding the urea solution.

    • After a set incubation period, stop the reaction and measure the amount of ammonia produced using Nessler's reagent, which forms a colored complex with ammonia.

    • Measure the absorbance of the colored solution spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Phase 2: Delving into Functional Activity

Once a binding affinity to a particular target is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cell-Based Functional Assays

These assays measure the downstream cellular response following receptor activation or blockade.

G cluster_0 Functional Response A Receptor Binding B Agonist (Activates Receptor) A->B Signal Transduction C Antagonist (Blocks Receptor) A->C No Signal

Caption: Differentiating agonist vs. antagonist activity.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Preparation:

    • Culture cells expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor as a control, or a Gq-coupled receptor of interest) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Execution:

    • To assess agonist activity, add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader.

    • To assess antagonist activity, pre-incubate the cells with the test compound for a specific period before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonist activity, determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, determine the IC₅₀ and calculate the Schild constant (pA₂) to quantify the potency of the antagonist.

Phase 3: Advancing to In Vivo Characterization

Promising in vitro results warrant investigation in living organisms to understand the compound's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic (ADME) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for predicting a compound's behavior in the body.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionMethod of Determination
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Comparison of plasma concentrations following intravenous and oral administration.
Half-life (t₁/₂) The time required for the concentration of the drug in the body to be reduced by one-half.Serial blood sampling and analysis of drug concentration over time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Calculated from the dose administered and the plasma concentration at time zero.
Clearance (CL) The rate at which a drug is removed from the body.Calculated from the dose and the area under the plasma concentration-time curve (AUC).

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of the biological activity of this compound. The proposed workflow, from initial in vitro screening to in vivo characterization, is designed to build a robust pharmacological profile for this novel compound. The insights gained from these studies will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents. The journey from a molecule on a chemist's bench to a life-changing therapy is long and arduous, but it begins with a logical and rigorous scientific investigation as outlined herein.

References

  • (R)-2-Chloro-5-(piperidin-2-yl)pyridine - MySkinRecipes. (n.d.).
  • (R)-2-Chloro-5-(piperidin-2-yl)pyridine - Smolecule. (n.d.).
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.).
  • This compound | 230617-67-1 | Benchchem. (n.d.).
  • Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-39.
  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine | CymitQuimica. (n.d.).
  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2025).
  • Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (n.d.).
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central.
  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. (n.d.). PubChem.
  • Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. (n.d.). PubMed Central.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-5-(piperidin-1-ylmethyl)pyridine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scientific Context

Overview of the Research Tool

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound featuring a chlorinated pyridine ring linked to a piperidine moiety via a methylene bridge. Its primary and most significant role in modern chemical research is as a versatile synthetic intermediate or building block.[1] While the molecule itself is not typically an endpoint therapeutic agent, its unique structural arrangement provides a robust scaffold for the synthesis of more complex, biologically active molecules. This guide provides a technical overview of its properties, synthesis, and key applications in derivatization reactions relevant to drug discovery and medicinal chemistry.

PropertyValue
Chemical Name This compound
CAS Number 230617-67-1
Molecular Formula C₁₁H₁₅ClN₂
Molecular Weight 210.70 g/mol
The "Pyridine-Piperidine" Hybrid Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic fusion of pyridine and piperidine rings within a single molecule is a well-established and highly successful theme in medicinal chemistry.[1] Both heterocycles are considered "privileged scaffolds" due to their frequent appearance in a vast array of FDA-approved drugs and natural alkaloids.[1][2][3]

  • The Pyridine Ring: As an aromatic, electron-deficient heterocycle, the pyridine moiety is a cornerstone of many pharmaceuticals.[1][4] Its presence can be critical for establishing key interactions with biological targets (e.g., hydrogen bonding, π-stacking), enhancing metabolic stability, and fine-tuning physicochemical properties like solubility and cell permeability.[1] A recent analysis of drugs approved between 2014 and 2023 found that 54 contained a pyridine ring, with major applications in oncology and central nervous system (CNS) disorders.[5]

  • The Piperidine Ring: This saturated heterocycle is one of the most ubiquitous scaffolds in drug design.[1][2] The presence of a piperidine motif often enhances a compound's "druggability" by improving its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile and providing a three-dimensional structure that can be optimized for potent and selective binding to target proteins.[3]

By providing both of these valuable motifs in a single, modifiable package, this compound serves as an ideal starting point for generating libraries of novel compounds with the potential for unique biological activities.[1]

Section 2: Physicochemical Properties & Safety

Chemical Properties & Handling

This compound is a research chemical and should be handled with appropriate care in a laboratory setting.[6] While specific toxicity data for this exact compound is limited, its precursors and related structures are known to be hazardous. The immediate precursor, 2-chloro-5-(chloromethyl)pyridine, is classified as a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[7][8][9]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: All handling and reactions should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal hazardous waste regulations.[9]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Section 3: Synthesis of the Research Tool

The most direct method for preparing this compound is through the nucleophilic substitution of its precursor, 2-chloro-5-(chloromethyl)pyridine, with piperidine.[1] The piperidine nitrogen acts as a nucleophile, displacing the highly reactive benzylic chloride on the chloromethyl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-5-(chloromethyl)pyridine C Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Room Temperature A->C B Piperidine B->C D This compound C->D Nucleophilic Substitution E Potassium Chloride (Byproduct) C->E

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound from commercially available starting materials. This protocol is self-validating through standard characterization of the final product (NMR, MS).

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Condenser (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the starting material). Begin stirring the mixture. Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Causality Note: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Once the reaction is complete, filter the solid K₂CO₃ and KCl byproduct and wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Characterization: a. The crude this compound can be purified by flash column chromatography on silica gel if necessary. b. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Application in Derivatization Reactions

The true utility of this compound lies in its potential for further functionalization. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, is an excellent handle for modern palladium-catalyzed cross-coupling reactions.[4][11] This allows for the strategic introduction of a wide variety of carbon- or heteroatom-based substituents, enabling the rapid exploration of chemical space.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the utility of this compound as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form a new carbon-carbon bond.

G cluster_reactants Core Reactants cluster_catalyst Catalytic System A This compound F 5-(Piperidin-1-ylmethyl)-2-(Aryl/Heteroaryl)pyridine A->F Cross-Coupling B Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)₂) B->F C Palladium Precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/H₂O, Dioxane) E->F G cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas center This compound (Core Scaffold) mod1 Suzuki Coupling (Aryl/Heteroaryl Groups) center->mod1 mod2 Buchwald-Hartwig Amination (Amine Groups) center->mod2 mod3 Other Cross-Couplings (Alkynes, etc.) center->mod3 app1 CNS-Active Agents (e.g., Receptor Modulators) mod1->app1 app3 Anticancer Agents mod1->app3 app2 Antimicrobial Agents mod2->app2 mod2->app3 mod3->app1

Sources

The Art of Substitution: A Technical Guide to Nucleophilic Substitution Reactions of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive compounds.[1] Its unique electronic properties and the capacity for functionalization at various positions make it a privileged scaffold in drug design.[2] Among the vast landscape of pyridine derivatives, 2-chloro-5-(piperidin-1-ylmethyl)pyridine stands out as a versatile synthetic intermediate. The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack, facilitating the synthesis of a diverse array of 2,5-disubstituted pyridines.[1][3] This guide provides an in-depth exploration of the nucleophilic substitution reactions of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mechanism governing the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers. The SNAr reaction is a two-step addition-elimination process.[4]

First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3] This stabilization is key to the enhanced reactivity of the 2- and 4-positions of the pyridine ring compared to the 3-position.[3] In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product Formation Start This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Intermediate (Negative charge delocalized onto ring nitrogen) Start->Intermediate Addition of Nucleophile Product 2-Substituted-5-(piperidin-1-ylmethyl)pyridine + Cl⁻ Intermediate->Product Elimination of Leaving Group (Cl⁻) Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine, - L RedElim Reductive Elimination AmineCoord->RedElim + Base, - Base-H⁺ RedElim->Pd(0)L_n - Product

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This versatile heterocyclic building block is a valuable scaffold in medicinal chemistry, and its effective functionalization is critical for the synthesis of novel molecular entities. These application notes detail field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on mechanistic rationale, reaction optimization, and practical execution.

Introduction: Significance of the this compound Scaffold

The pyridine core is a privileged structure in pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers three key strategic advantages for synthetic chemists:

  • Orthogonal Reactivity: The chloro-substituent at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity is distinct from the other positions on the pyridine ring, allowing for selective functionalization.

  • Modulation of Physicochemical Properties: The piperidin-1-ylmethyl group at the C5 position significantly influences the molecule's solubility, basicity (pKa), and lipophilicity. This allows for fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.

  • Vector for Further Functionalization: The piperidine nitrogen can be further modified, offering an additional point for diversification or for attaching linkers and probes.

Given these attributes, mastering the cross-coupling chemistry of this substrate is essential for rapidly generating libraries of novel compounds for biological screening.

General Principles & Workflow

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2] The successful execution of these reactions with chloropyridine substrates requires careful control over several factors, as the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts.[3] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and necessitates the use of specialized, electron-rich, and sterically hindered phosphine ligands.[3][4]

A generalized experimental workflow is depicted below. Strict adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and competing side reactions like hydrodehalogenation.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Assembly (Substrate, Coupling Partner, Base, Solvent) catalyst Catalyst Preparation (Pd Source + Ligand) setup Inert Atmosphere Setup (Flame-dry glassware, N2/Ar purge) catalyst->setup addition Reagent Addition & Degassing setup->addition heating Heating & Stirring (Monitor by TLC/LC-MS) addition->heating quench Reaction Quench (e.g., sat. aq. NH4Cl) heating->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridines.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][8]

Suzuki_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex LₙPd(II)(Ar)Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R'-B(OR)₂ (Base) PdII_Ar_R LₙPd(II)(Ar)(R') Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)pyridine

Scientist's Note: The choice of a bulky biarylphosphine ligand like SPhos or XPhos is crucial. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for the challenging oxidative addition of the C-Cl bond.[9] A strong base like K₃PO₄ is used to facilitate the transmetalation step by forming the reactive boronate species.[7]

ReagentM.W.AmountEquivalents
This compound210.71211 mg1.0
4-Methoxyphenylboronic acid151.96182 mg1.2
Pd₂(dba)₃915.7223 mg0.025 (2.5 mol%)
SPhos (Ligand)410.5341 mg0.10 (10 mol%)
K₃PO₄ (Base)212.27425 mg2.0
1,4-Dioxane / H₂O (10:1)-5.5 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%).

  • Evacuate and backfill both the Schlenk tube and the vial with argon (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture (5.5 mL) to the vial containing the catalyst and ligand. Stir for 5 minutes until a homogeneous solution forms.

  • Transfer the catalyst solution to the Schlenk tube containing the other reagents.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of a wide range of substituted aminopyridines.[10][11] Like the Suzuki coupling, this reaction is sensitive to ligand choice and requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[12][13] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][14]

Protocol: Synthesis of N-benzyl-5-(piperidin-1-ylmethyl)pyridin-2-amine

Scientist's Note: For the amination of chloropyridines, highly active catalyst systems are required.[3] Using a pre-catalyst like RuPhos Pd G3 simplifies the setup, as it is air-stable and efficiently generates the active Pd(0) species in situ. Sodium tert-butoxide (NaOtBu) is a highly effective base for this transformation, but it is moisture-sensitive and must be handled under inert conditions.[3]

ReagentM.W.AmountEquivalents
This compound210.71211 mg1.0
Benzylamine107.15129 mg1.2
RuPhos Pd G3 (Pre-catalyst)834.3825 mg0.03 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene-5.0 mL-

Step-by-Step Procedure:

  • Inside a nitrogen-filled glovebox, add this compound (1.0 eq), NaOtBu (1.4 eq), and RuPhos Pd G3 (3 mol%) to a dry vial equipped with a stir bar.

  • Add anhydrous, degassed toluene (5.0 mL).

  • Add benzylamine (1.2 eq) via syringe.

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 110 °C.

  • Stir vigorously for 16-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form alkynyl-substituted aromatics, a valuable transformation in materials science and medicinal chemistry.[15][16] The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16][17]

Protocol: Synthesis of 2-(phenylethynyl)-5-(piperidin-1-ylmethyl)pyridine

Scientist's Note: The classic Sonogashira conditions are often effective even for less reactive aryl chlorides, though elevated temperatures may be required.[18] The combination of Pd(PPh₃)₂Cl₂ and CuI is a standard and reliable catalyst system.[18] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.[18] It is critical to ensure the terminal alkyne is of high purity, as impurities can inhibit the reaction.

ReagentM.W.AmountEquivalents
This compound210.71211 mg1.0
Phenylacetylene102.13123 mg1.2
Pd(PPh₃)₂Cl₂701.9014 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)190.458 mg0.04 (4 mol%)
Triethylamine (Et₃N)101.195.0 mLSolvent/Base

Step-by-Step Procedure:

  • To a dry Schlenk tube under argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed triethylamine (5.0 mL) via syringe.

  • Add phenylacetylene (1.2 eq) dropwise while stirring.

  • Heat the reaction mixture to 80 °C.

  • Stir for 8-12 hours, monitoring by TLC. The reaction mixture will typically become a thick slurry.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel to isolate the 2-alkynylpyridine product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidation).[3]2. Insufficiently active ligand for C-Cl bond.[3]3. Insufficient temperature.1. Ensure strictly inert/anhydrous conditions. Use fresh, high-purity reagents.[3]2. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type biarylphosphine).[19]3. Increase temperature in 10 °C increments (up to ~130 °C for high-boiling solvents).
Hydrodehalogenation 1. Presence of water or protic impurities.2. Slow reductive elimination.1. Use scrupulously dried reagents and solvents.[3]2. Use a more sterically hindered ligand to accelerate reductive elimination.
Poor Reproducibility 1. Inconsistent quality of base (e.g., NaOtBu).2. Variable catalyst/ligand activity.1. Use a fresh bottle of base or titrate to determine activity. Handle strictly under inert gas.[3]2. Consider using air-stable pre-catalysts (e.g., Pd G3/G4 palladacycles) for consistency.[3]

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Jk0OtUKiM05IGeMh9fgDcc1p6HU9Y0U8uH4XQIAZJ2vMlOOhyqyAX46d1FSjOnOmX5RH3SKvgB_z4DXDk-r12IBYJVhmFYVn7pvilfr0f1Z9v_5YPK0P_804VLppAwZoHCI2dBIx2RwN_C9mIOPws0JT05GbpaC3cLk=]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_xiTtUiQWrIy9uDMzq6K-slmGYS98gk8UWtty0byu10pWYBm0PzRid0aZjR4tPLhlzIdK-3nH-_A-y4oiacLdmVNUwrciqNC9mlgDBRWtNFnmlxDkswle_xcD-srqj8Z1OwunWwslPPBJ36ae64VnrkGJCV8Tfbl204kXjJPczi5l2BxpEBsDT2Qp62Ec2qwNeg2yDSkJR0d9gPFTYqYpQq3ysvvmDelnh1hZAsg3MOe9XDEZ4sBCucHDDzA4UCxUahoQAuLpgDYADCHOM2uenQ5cfKJmqua4nEf9bUyGTqAFLYO1Rw==]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZgr5hQXGSI1_QULIu8osRI5FSbyhDifDKe_1IizFdXNzZf61GEU5xK4Jrh0wae9RGPFMAjW45BScSoe40w0Mfjdfv0C0ylkjxg_TIz3pNcA7J7Aw28ODEomvQ4O5ePf8U3MaLr7YSfo3wmhVmL8cX2M1OO58gFNpdxkde2C2UTXrRaE5nmS6veg==]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwojVduRL4EnriudZyXdroYC51kYhnHvVNr2FOrlqEzOBXGY8uo5nNk8QNXFkusb1P0dkKjK3lw12Iz9j7zr-5R4SCbvSOXEGRcle8fHvtpdhkXcgyfH0l5wrUkRVk14DoIEZtRWCax15xp3Q=]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIEYCPMED7nVeqE_SP2XMD2xgnkPWSyZWYz53ro7KD34ADmY_9EnR76Mw5l8TMFEdhOH-mtnYpDyCv9IHtv3PAQR0bOzQLYVKOtNxeRXOSS326kh8-ksdfFMsem8Rn4usoQr29CylRBUjRThpEolkkGqYiCg25o90eRDDaheP9DnHuZ5_UK0UWERz8jsbCf4Sut7d9ZliFfOPe85Dudl7St15P773NCFaJrezbMtRUaobVXNlWB3qTmZT_Sr66boOUClwl3Mfg5VHA_0L-hN7JpwtxgNmteqxWt7mDkZYHb-0dA==]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGodr_Lv_bC7ItNvgDw-uxxM2Kk8PboHspQ5uajwl4M0wunRi5hwrvMMpJkWeXQ4LM534BM3d3lIv3xsTtkkqy5C2kb9n4U3qToHZV2K2QT8Ifhr4C0doP8jEBeclxzywm7zGJiKJ9KOsGwCYnomXPI6sdO5Tr0DxT2KUI2F7XLA0G99051Ds00IXSiOZQ8hoGL5zqCJOzqbZAhrCpTwAiSFeiruxrdaMwvyZEWogsbLzbYAgbIqP3NfEMqfBM=]
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY9_34WgQmOg9usiJlIHXcFU3NOOo-P4dMzYc3WmdtTUscuwoXbFHCqsMcLL2vOfQlT-vNWm59qribTG_FdKfW1j-3G1YK1AYOn5i59pFMtp6krDEP1VC9XAwra--PSyBPGHYk2vd1TRHKjj5aow==]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWYEIjx_BlUF6K_ZT9HAxf6JNJeYGMp82XGmNLts4wkKMBuiHjR5U6jqD8APcAIVeH4Ffnr17YGLnofKPG9BUQgDLPk4YrDcMyXMRgph25YjYakg1xDXbRSgjnLc0WFt8ZgqhtXe0xp0Umt642skGGug==]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Suzuki-Miyaura-Cross-Coupling-Reaction.aspx]
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078341s]
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid - Benchchem. [URL: https://www.benchchem.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12790757/]
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. [URL: https://www.benchchem.com/troubleshooting/10000000000000000007]
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem. [URL: https://www.benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Kav%C5%A1ek-Rutar/341b52c0de84061a525f78235e076326e1075306]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [URL: https://www.researchgate.net/publication/257850284_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-2-chloropyridine-with-arylboronic-acids-a_tbl1_257790130]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [URL: https://www.scirp.
  • Phosphine ligands and catalysis - Research - Gessner Group. [URL: https://www.chemie.uni-wuerzburg.
  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3684177/]
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. [URL: https://jocpr.com/vol6-iss4-2014/JOCPR-2014-6-4-1002-1007.pdf]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2600412/]
  • Ligand design for cross-couplings: phosphines - YouTube. [URL: https://www.youtube.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. [URL: https://www.researchgate.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00806a]
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem. [URL: https://www.benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4241285/]
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4170363/]
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem. [URL: https://www.benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/289311025_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

Sources

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Applications

The 2-chloro-5-(aminomethyl)pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents. The incorporation of a piperidine moiety at the 5-position, yielding 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, offers a versatile platform for modulating physicochemical properties such as lipophilicity, basicity, and receptor-binding interactions. Derivatives of this class have shown promise in various therapeutic areas, acting as intermediates in the synthesis of compounds targeting the central nervous system, inflammatory pathways, and infectious diseases. The inherent reactivity of the 2-chloro-substituted pyridine ring allows for further functionalization, making this class of compounds highly valuable for the generation of diverse chemical libraries for high-throughput screening.

This application note provides a comprehensive guide for the laboratory synthesis of this compound, including detailed protocols for the preparation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, and its subsequent reaction with piperidine. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key electrophilic intermediate, 2-chloro-5-(chloromethyl)pyridine. This is typically accomplished via the chlorination of a suitable precursor, such as 2-chloro-5-methylpyridine or 2-chloro-5-(hydroxymethyl)pyridine. The second step is the nucleophilic substitution of the benzylic chloride with piperidine to form the final product.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine

The preparation of 2-chloro-5-(chloromethyl)pyridine is a critical precursor step. Several methods have been reported for its synthesis, with the choice of starting material often dictated by commercial availability and scalability. A common and effective method involves the radical chlorination of 2-chloro-5-methylpyridine.

Causality Behind Experimental Choices:

  • Starting Material: 2-chloro-5-methylpyridine is a readily available and relatively inexpensive starting material.[1]

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for converting alcohols to alkyl chlorides.[2] In the case of chlorinating a methyl group, radical initiators are often employed with other chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas.

  • Solvent: An inert solvent such as 1,2-dichloroethane is chosen to avoid participation in the reaction and to facilitate temperature control.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Step 2: Nucleophilic Substitution with Piperidine

The core reaction for the formation of the target molecule is the N-alkylation of piperidine with the synthesized 2-chloro-5-(chloromethyl)pyridine. This is a classic SN2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, displacing the chloride ion from the benzylic position of the pyridine derivative.

Causality Behind Experimental Choices:

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for SN2 reactions. It can solvate the cation of the base (K⁺) while not strongly solvating the nucleophile (piperidine), thus enhancing its nucleophilicity.

  • Temperature: Elevating the temperature, for instance to 80 °C, increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This protocol details the synthesis of the key intermediate from 2-chloro-5-(hydroxymethyl)pyridine.

Materials:

  • 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • 1,2-Dichloroethane

  • Chloroform

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a mixture of thionyl chloride (1.5 eq) and 1,2-dichloroethane.

  • In a separate beaker, dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in 1,2-dichloroethane.

  • Slowly add the solution of 2-chloro-5-(hydroxymethyl)pyridine to the thionyl chloride mixture dropwise at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 90 minutes.

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove excess thionyl chloride and solvent.

  • Dilute the residue with chloroform and water.

  • Carefully add sodium bicarbonate in small portions with stirring to neutralize the acidic solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Treat the organic layer with activated carbon to decolorize, then filter.

  • Concentrate the organic layer under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid.[2]

Protocol 2: Synthesis of this compound

This protocol describes the reaction of 2-chloro-5-(chloromethyl)pyridine with piperidine, adapted from a procedure for a similar isomer.[3]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Piperidine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N,N-dimethylformamide (DMF), 2-chloro-5-(chloromethyl)pyridine (1.0 eq), potassium carbonate (1.0 eq), and piperidine (1.0 eq).

  • Heat the reaction mixture to 80 °C and maintain under reflux for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Adjust the pH of the solution to 8-9 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Reactant 1 Reactant 2 Base Solvent Temperature Time Product Yield
2-chloro-5-(chloromethyl)pyridinePiperidineK₂CO₃DMF80 °C6 hThis compound~90% (expected)

Table 1: Summary of reaction conditions for the synthesis of this compound, based on a similar reported procedure.[3]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nucleophilic Substitution 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Chlorination Chlorination 2-chloro-5-methylpyridine->Chlorination e.g., NCS, initiator 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Chlorination->2-chloro-5-(chloromethyl)pyridine SN2_Reaction S N 2 Reaction 2-chloro-5-(chloromethyl)pyridine->SN2_Reaction K₂CO₃, DMF, 80°C Piperidine Piperidine Piperidine->SN2_Reaction This compound This compound SN2_Reaction->this compound

Caption: Synthetic workflow for this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the piperidine ring protons.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl bond, C-N bonds, and the aromatic pyridine ring.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound and its derivatives is a valuable process for researchers in drug discovery and medicinal chemistry. The two-step synthetic approach outlined in this application note, involving the preparation of the key intermediate 2-chloro-5-(chloromethyl)pyridine followed by nucleophilic substitution with piperidine, provides a reliable and efficient route to this important class of compounds. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can successfully synthesize and further explore the therapeutic potential of these versatile molecules.

References

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Patsnap Eureka. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and step-by-step solutions.

Problem 1: Low or No Yield of the Final Product

Question: I am attempting to synthesize this compound by reacting 2-chloro-5-(chloromethyl)pyridine with piperidine, but I'm consistently getting very low yields or no product at all. What could be the issue?

Answer:

Low or negligible yields in this nucleophilic substitution reaction can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and potential side reactions.

Causality and Recommended Actions:

  • Quality of 2-Chloro-5-(chloromethyl)pyridine (Starting Material): The stability of 2-chloro-5-(chloromethyl)pyridine is a critical factor. This compound can degrade upon storage, especially if exposed to moisture or light.

    • Troubleshooting Protocol:

      • Verify Purity: Before starting the reaction, confirm the purity of your 2-chloro-5-(chloromethyl)pyridine using techniques like ¹H NMR or GC-MS. Look for impurities or degradation products.

      • Fresh is Best: If possible, use freshly prepared or newly purchased starting material. Several synthetic routes to 2-chloro-5-(chloromethyl)pyridine have been reported, such as the chlorination of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride[1].

      • Proper Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

    • Troubleshooting Protocol:

      • Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can react with the starting material.

      • Temperature Control: The reaction is typically performed at room temperature or with gentle heating. If you are not observing product formation at room temperature, consider gradually increasing the temperature to 40-50°C. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition.

      • Role of a Base: While piperidine itself is a base, the reaction generates HCl, which can protonate the piperidine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the in-situ generated acid. A common molar ratio is Starting Material:Piperidine:Base = 1:1.2:1.5.

  • Side Reactions: The primary side reaction is the formation of a quaternary ammonium salt by the reaction of the product with another molecule of 2-chloro-5-(chloromethyl)pyridine.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.3 equivalents) to ensure the complete consumption of the electrophilic starting material. This minimizes the chance of the product acting as a nucleophile.

      • Monitor Reaction Progress: Over-running the reaction can sometimes lead to the formation of byproducts. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.

Problem 2: Difficulty in Product Purification and Presence of Impurities

Question: My reaction to synthesize this compound seems to work, but I'm struggling with the purification. My final product is contaminated with several impurities. What are the likely impurities and how can I improve my purification strategy?

Answer:

Purification challenges often arise from unreacted starting materials, side products, and byproducts from the workup procedure.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted 2-chloro-5-(chloromethyl)pyridineIncomplete reaction.Column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Excess PiperidineUsed in excess during the reaction.Aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and extract the piperidine into the aqueous layer. Be cautious not to use a strong acid, which could also protonate the desired product.
Quaternary Ammonium SaltSide reaction between the product and starting material.This byproduct is often less soluble and may precipitate out of the reaction mixture. If it is soluble, it can be challenging to separate by chromatography. Optimizing the reaction stoichiometry is the best approach to avoid its formation.
Piperidine HydrochlorideFormed during the reaction.Removal during aqueous workup.

Step-by-Step Purification Protocol:

  • Initial Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid (like K₂CO₃ or piperidine HCl) is present, filter it off.

    • Dilute the filtrate with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Extraction (if excess piperidine is a concern):

    • Perform a mild acidic wash (e.g., with a saturated solution of ammonium chloride) to remove excess piperidine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity can be adjusted based on TLC analysis.

  • Recrystallization/Distillation:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step. If it is a high-boiling liquid, vacuum distillation may be an option. A patent suggests that the purity of 2-chloro-5-(chloromethyl)pyridine can be improved to ≥99.5% through recrystallization[2].

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method is the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and piperidine. This reaction is favored because of the reactivity of the benzylic chloride on the pyridine ring.

Synthetic_Route 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine This compound This compound 2-chloro-5-(chloromethyl)pyridine->this compound Piperidine, Base (e.g., K2CO3)

Caption: Common synthetic route to the target compound.

Q2: Are there alternative synthetic methods?

Yes, while the direct substitution is most common, a Mannich reaction could be considered as an alternative. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[3][4] In this case, one could envision a reaction between 2-chloropyridine, formaldehyde, and piperidine, although this would likely lead to a mixture of isomers and other challenges. Another approach could involve the synthesis of 2-chloro-5-methylpyridine followed by functionalization.[5][6]

Q3: How does the electron-deficient nature of the pyridine ring affect the reaction?

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring and its substituents more susceptible to nucleophilic attack.[7][8][9][10] In the case of 2-chloro-5-(chloromethyl)pyridine, the chlorine atom on the benzylic carbon is the primary site for nucleophilic substitution by piperidine. The electron-withdrawing nature of the pyridine ring helps to stabilize the transition state of this Sₙ2 reaction.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Piperidine Piperidine Benzylic_Carbon C-CH2Cl Piperidine->Benzylic_Carbon Sₙ2 Intermediate [Transition State]‡ Benzylic_Carbon->Intermediate Chloride_Ion Cl⁻ Intermediate->Chloride_Ion

Caption: Simplified Sₙ2 reaction mechanism.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts, confirming the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. You should expect to see characteristic peaks for the piperidine protons, the methylene bridge protons, and the protons on the pyridine ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

Q5: Are there any specific safety precautions I should take?

Yes, as with any chemical synthesis, safety is paramount.

  • 2-chloro-5-(chloromethyl)pyridine: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Piperidine: Is a flammable and corrosive liquid with a strong odor.

  • Solvents: Many organic solvents used are flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

III. References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from PrepChem.com. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine. Retrieved from Google Patents.

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from Google Patents.

  • PMC. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from RSC Advances. [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from ResearchGate. [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from Journal of American Science. [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid. Retrieved from Google Patents.

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Retrieved from Google Patents.

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Retrieved from Google Patents.

  • Patent 0121320. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from data.epo.org. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2023). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Retrieved from Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Journal of the American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Retrieved from Journal of the American Chemical Society. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

  • De Gruyter. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from De Gruyter. [Link]

  • Bayero Journal of Pure and Applied Sciences. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Retrieved from Bayero Journal of Pure and Applied Sciences. [Link]

  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from PubMed Central. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Retrieved from ResearchGate. [Link]

  • Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Retrieved from wanfangdata.com.cn. [Link]

  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from ResearchGate. [Link]

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from Googleapis.com. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Yield Enhancement in 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. The predominant and most reliable method for this synthesis is the reductive amination between 2-chloro-5-formylpyridine and piperidine. This guide will focus on optimizing this specific pathway.

The reductive amination process occurs in two main stages: the formation of an iminium ion from the aldehyde and piperidine, followed by the reduction of this intermediate to the final tertiary amine product.[1] The choice of reducing agent is critical for the success of this one-pot reaction.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Q1: My reaction yield is low, and I've recovered a significant amount of unreacted 2-chloro-5-formylpyridine. What is the likely cause?

This is a classic symptom of either incomplete iminium ion formation or a deactivated reducing agent.

  • Probable Cause 1: Inefficient Iminium Ion Formation. The reaction's first step is the condensation of the aldehyde and piperidine to form an iminium ion. This is a reversible, equilibrium-driven process.

    • Solution A: Check Stoichiometry. Ensure piperidine is used in a slight excess (e.g., 1.1–1.2 equivalents) to push the equilibrium towards the iminium intermediate.[1]

    • Solution B: Introduce a Mild Acid Catalyst. The formation of the iminium ion is often catalyzed by mild acid.[2] The addition of 1.0 equivalent of acetic acid can significantly accelerate this step.[2] However, be aware that STAB can react with strong acids, so the addition should be controlled.

    • Solution C: Remove Water. The condensation reaction produces water, which can hydrolyze the iminium ion back to the starting materials. While not always necessary for this specific reaction, using anhydrous solvents and adding molecular sieves (4Å) can improve yields in stubborn cases.[5]

  • Probable Cause 2: Deactivated Reducing Agent. Sodium triacetoxyborohydride (STAB) is sensitive to moisture and can degrade upon improper storage or handling.[4][6][7]

    • Solution A: Verify STAB Potency. The potency of STAB can decrease over time.[8] If you suspect your reagent is old or has been exposed to the atmosphere, it is advisable to use a fresh bottle or quantify its activity.[8] A simple HPLC assay can be developed to determine the active borohydride content.[8]

    • Solution B: Ensure Anhydrous Conditions. Use an inert atmosphere (Nitrogen or Argon) and oven-dried glassware. STAB readily hydrolyzes in the presence of water, which reduces its effectiveness.[6] Solvents should be anhydrous grade.

    • Solution C: Correct Reagent Stoichiometry. STAB is typically used in excess, with 1.4 to 2.0 equivalents being common for efficient reactions.[1][9] If yields are low, consider increasing the amount of STAB.

Q2: I'm observing a significant side product, the alcohol 2-chloro-5-(hydroxymethyl)pyridine. Why is this happening?

This indicates that the aldehyde is being reduced directly, which competes with the desired reductive amination pathway.

  • Probable Cause: Incorrect Choice or Handling of Reducing Agent.

    • Solution A: Use a More Selective Reducing Agent. While STAB is generally selective for the iminium ion over the aldehyde, this selectivity is not absolute.[3][9] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), aldehyde reduction will be a significant competing reaction.[10][11] It is crucial to use a milder agent like STAB or sodium cyanoborohydride (NaBH₃CN).[10] STAB is often preferred as it avoids the generation of toxic cyanide waste.[7]

    • Solution B: Control the Reaction Temperature. Adding the reducing agent at a lower temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can help manage the reaction's exotherm and favor the desired pathway.

    • Solution C: Order of Reagent Addition. For a "direct" or one-pot reductive amination, all reagents are mixed together.[1] However, if aldehyde reduction is a persistent issue, you can switch to an "indirect" method. Stir the 2-chloro-5-formylpyridine and piperidine together in the solvent for a period (e.g., 30-60 minutes) to allow for iminium ion formation before adding the STAB.[10][11]

Q3: The reaction is complete, but purification is difficult, and I'm getting an impure product. What are the best practices for work-up and purification?

Proper work-up is essential to remove unreacted reagents and byproducts, such as boron salts and acetic acid.

  • Probable Cause: Inadequate Quenching and Extraction.

    • Solution A: Aqueous Quench. The reaction should be carefully quenched with an aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) is typically used to neutralize the acetic acid catalyst and decompose any remaining STAB.

    • Solution B: Proper Extraction. The product is a tertiary amine and will have different solubility depending on the pH. After quenching, ensure the aqueous layer is basic (pH > 8) to keep the product in its free-base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Extract the aqueous layer multiple times to ensure complete recovery of the product.

    • Solution C: Brine Wash. Washing the combined organic extracts with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities.

    • Solution D: Purification Method. The final product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol, is usually effective.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: The preferred solvent for reductive aminations using STAB is a non-protic solvent.[7] 1,2-dichloroethane (DCE) is the most commonly cited and effective solvent.[2] Dichloromethane (DCM) and tetrahydrofuran (THF) are also suitable alternatives.[2][11] Protic solvents like methanol or ethanol are generally avoided as they can react with STAB.[3][6]

Q: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)? A: While NaBH₄ can be used, it is not ideal for a one-pot procedure because it readily reduces aldehydes.[10][11] This leads to the formation of the corresponding alcohol as a major byproduct, thus lowering the yield of the desired amine.[10] If NaBH₄ must be used, an indirect, two-step procedure is necessary where the imine is formed first, and then the reducing agent is added.[2]

Q: How critical is temperature control? A: For most standard reductive aminations with STAB, the reaction can be run effectively at room temperature.[5] However, for large-scale reactions, it is advisable to initially cool the mixture to 0 °C before adding the STAB to control any initial exotherm. The reaction can then be allowed to warm to room temperature and stirred until completion.

Q: My starting material, 2-chloro-5-formylpyridine, appears to be degrading. How can I handle it? A: Aldehydes, particularly heteroaromatic aldehydes, can be prone to oxidation or polymerization upon storage. It is best to use 2-chloro-5-formylpyridine that is fresh or has been stored under an inert atmosphere and protected from light. If you suspect purity issues, you can purify it by recrystallization or a short silica gel plug before use. An alternative for aldehydes with poor stability is to use their crystalline bisulfite adducts, which can sometimes be charged directly to the reaction mixture with certain reducing systems.[12]

Data & Protocol Summaries

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for iminium ions over aldehydes; effective in one-pot reactions.[2][3]Moisture sensitive; incompatible with protic solvents like methanol.[6][7]
Sodium Cyanoborohydride NaBH₃CNMildly reactive and selective; tolerant of protic solvents and a wider pH range.[11]Highly toxic (releases HCN gas in acidic conditions); requires careful handling and disposal.
Sodium Borohydride NaBH₄Inexpensive and readily available.Reduces aldehydes and ketones rapidly, leading to side products in one-pot reactions.[10][11]
2-Picoline Borane C₆H₈B·BH₃Stable, easy to handle, and effective in protic solvents.[12]Off-gassing of hydrogen and potentially diborane needs to be managed.[12]
Experimental Protocol: Standard Procedure

This is a representative protocol. Molar equivalents should be calculated based on the limiting reagent, 2-chloro-5-formylpyridine.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-formylpyridine (1.0 eq.).

  • Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE, ~0.1-0.2 M concentration). Add piperidine (1.1 eq.).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. An initial ice bath can be used for large-scale reactions to control the exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography.

Visual Guides

Reaction Mechanism & Troubleshooting Workflow

Reaction_Mechanism Figure 1: Reductive Amination Pathway cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Aldehyde 2-Chloro-5-formylpyridine Iminium Iminium Ion Intermediate Aldehyde->Iminium + H₂O Piperidine Piperidine Piperidine->Iminium + H₂O Product This compound Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Product Hydride Transfer

Caption: The two-step process of reductive amination.

Side_Reaction Figure 2: Competing Aldehyde Reduction Aldehyde 2-Chloro-5-formylpyridine Alcohol 2-Chloro-5-(hydroxymethyl)pyridine (Side Product) Aldehyde->Alcohol ReducingAgent Reducing Agent (e.g., NaBH₄ or excess STAB) ReducingAgent->Alcohol Direct Reduction

Caption: Formation of an alcohol byproduct.

Troubleshooting_Workflow Figure 3: Troubleshooting Decision Tree Start Low Yield Observed CheckSM Analyze Crude Reaction: Unreacted Starting Aldehyde? Start->CheckSM CheckSP Analyze Crude Reaction: Alcohol Side Product Present? CheckSM->CheckSP No Cause1 Probable Cause: Inefficient Iminium Formation or Inactive STAB CheckSM->Cause1 Yes Cause2 Probable Cause: Direct Aldehyde Reduction CheckSP->Cause2 Yes Other Other Issues: (e.g., Purification Loss) CheckSP->Other No Solution1 Solutions: 1. Check STAB potency/age. 2. Ensure anhydrous conditions. 3. Use slight excess of piperidine. 4. Add AcOH catalyst. Cause1->Solution1 Solution2 Solutions: 1. Confirm use of STAB, not NaBH₄. 2. Pre-stir aldehyde/amine before adding STAB. 3. Control temperature (start at 0°C). Cause2->Solution2 Solution3 Solutions: 1. Optimize work-up pH (>8). 2. Perform multiple extractions. 3. Refine chromatography. Other->Solution3

Caption: A logical workflow for diagnosing yield issues.

References

  • Sciencemadness Wiki. (2022-08-30). Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available from: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Pelter, M. J., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. Available from: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available from: [Link]

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB). Available from: [Link]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available from: [Link]

  • Google Patents. CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid.
  • Matassini, C., et al. (2012). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, helping you to troubleshoot effectively and optimize your results.

The standard synthesis of this compound is a nucleophilic substitution reaction where piperidine displaces the chloride from the benzylic-like position of 2-chloro-5-(chloromethyl)pyridine. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and scalability.

Core Synthesis Protocol: A Validated Baseline

This protocol provides a robust starting point for the synthesis. Subsequent sections will address common deviations from the expected outcome.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add piperidine.

  • Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in anhydrous acetonitrile.

  • Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the piperidine/K₂CO₃ suspension over 30-60 minutes at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until completion. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude material can be purified via standard methods such as column chromatography or acid-base extraction.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a white, insoluble precipitate that isn't just inorganic salts. My final product yield is low. What's happening?

A1: You are likely observing the formation of a quaternary ammonium salt. This is the most common side reaction in this synthesis.

  • Causality: The product, this compound, is a tertiary amine. It is nucleophilic enough to react with another molecule of the starting material, 2-chloro-5-(chloromethyl)pyridine. This over-alkylation results in a positively charged quaternary ammonium salt, which is often insoluble in common organic solvents like acetonitrile.[1]

  • Preventative Measures:

    • Control Stoichiometry: Ensure that piperidine is in slight excess. Never allow the alkylating agent, 2-chloro-5-(chloromethyl)pyridine, to be in excess relative to the amine.[1]

    • Slow Addition: Adding the alkylating agent slowly (dropwise) to the piperidine solution maintains a high concentration of the primary nucleophile (piperidine) relative to the electrophile, favoring the desired reaction over the subsequent over-alkylation step.[1]

    • Maintain Moderate Temperature: While heating can increase the rate of the desired reaction, excessive temperatures can also accelerate the rate of quaternization.

dot

Quaternization_Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Quaternization) start_piperidine Piperidine product Product This compound start_piperidine->product + start_chloro 2-Chloro-5-(chloromethyl)pyridine start_chloro->product side_product Quaternary Ammonium Salt (Insoluble Byproduct) start_chloro->side_product product->side_product Reacts with more... note Slow addition of 2-chloro-5-(chloromethyl)pyridine and using excess piperidine minimizes this pathway.

Caption: Formation of the quaternary ammonium salt byproduct.

Q2: The reaction is sluggish or has stalled completely. What are the primary causes?

A2: A stalled reaction is typically due to the neutralization of your nucleophile or issues with reagent quality.

  • Causality: The reaction of piperidine with 2-chloro-5-(chloromethyl)pyridine generates one equivalent of hydrochloric acid (HCl). If no base is present, this HCl will protonate a molecule of piperidine, forming piperidinium hydrochloride. This salt is not nucleophilic and will not react, effectively removing it from the reaction. As the reaction proceeds, the concentration of free piperidine decreases, causing the reaction to slow and eventually stop.[1]

  • Troubleshooting Steps:

    • Ensure Presence of Base: A base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. It acts as an acid scavenger, neutralizing the HCl as it forms and liberating the free piperidine to continue reacting.[2] At least one equivalent of base is required, though 1.5-2.0 equivalents are recommended to drive the reaction.

    • Check Reagent Quality: Ensure your piperidine is of high quality and your solvents are anhydrous. Water can interfere with the reaction and the base.

    • Monitor Temperature: While high temperatures can cause side reactions, the reaction may be too slow at very low temperatures. Gentle warming to 40-50 °C is often effective.

dot

Troubleshooting_Logic cluster_yes_base cluster_no_base start Low Yield / Stalled Reaction check1 Is a base (e.g., K₂CO₃) present in sufficient quantity (>1.5 eq)? start->check1 check2 Are reagents (solvent, amine) anhydrous and pure? check1->check2 Yes solution3 Add >1.5 eq of a suitable base (e.g., K₂CO₃, Et₃N). check1->solution3 No check3 Is the temperature appropriate (e.g., RT to 50°C)? check2->check3 Yes solution2 Use fresh, anhydrous reagents and solvent. check2->solution2 No solution1 Consider gentle heating or longer reaction time. check3->solution1 No

Caption: Troubleshooting workflow for low reaction yield.

Q3: My final product is contaminated with impurities from the starting material. How can I address this?

A3: The purity of your 2-chloro-5-(chloromethyl)pyridine is critical. Impurities from its synthesis will carry through and complicate purification.

  • Source of the Problem: The precursor, 2-chloro-5-(chloromethyl)pyridine, is often synthesized via radical chlorination of 2-chloro-5-methylpyridine.[3] This process can be difficult to control perfectly, leading to several potential impurities:

    • Unreacted 2-chloro-5-methylpyridine.

    • Over-chlorinated products like 2-chloro-5-(dichloromethyl)pyridine.

    • Isomeric byproducts from the synthesis of the precursor itself.[4]

  • Solutions:

    • Purify the Starting Material: If possible, purify the 2-chloro-5-(chloromethyl)pyridine by vacuum distillation or column chromatography before use.

    • Optimize Final Purification: If starting material purification is not feasible, you will need a robust purification strategy for the final product. Since the desired product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the aqueous layer with fresh ethyl acetate to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or K₂CO₃) and extract the pure product back into an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Polar aprotic solvents like acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) are generally preferred.[2] They effectively dissolve the reactants and help to stabilize charged intermediates without interfering with the nucleophilic substitution.

Q2: Can piperidine react at the 2-position of the pyridine ring? A2: While the primary reaction site is the highly reactive chloromethyl group, nucleophilic aromatic substitution (SₙAr) at the 2-position is mechanistically possible. The chloro-substituent activates this position towards nucleophilic attack. However, this typically requires more forcing conditions (higher temperatures, stronger bases) than the primary alkylation reaction. Under the recommended protocol conditions, this should not be a significant side reaction.

Q3: What are the key safety considerations for this synthesis? A3: The starting material, 2-chloro-5-(chloromethyl)pyridine, is a lachrymator and is reported to cause severe skin irritation.[5] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piperidine is also a corrosive and flammable liquid.

Data Summary

ParameterRecommended ConditionRationale
Piperidine Stoich. 1.2 - 1.5 equivalentsMinimizes over-alkylation (quaternization).[1]
Base Anhydrous K₂CO₃ or Et₃NNeutralizes in-situ generated HCl to prevent nucleophile protonation.[1]
Base Stoich. 1.5 - 2.0 equivalentsEnsures the reaction goes to completion.
Solvent Anhydrous CH₃CN or DMFPolar aprotic solvent facilitates Sₙ2 reaction.[2]
Temperature Room Temp to 50 °CBalances reaction rate against potential side reactions.
Addition Method Slow, dropwise addition of alkylating agentKeeps piperidine in local excess, preventing quaternization.[1]

References

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Google Patents.
  • Bayer Aktiengesellschaft. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Imperial Chemical Industries PLC. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Jiangsu Yangnong Chemical Group Co., Ltd. (2023). CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid. Google Patents.
  • Reilly Industries, Inc. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.
  • Various Authors. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.
  • Movassaghi, M., & Hunt, D. K. (2008). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PMC - NIH. Retrieved from [Link]

  • Wang, Z., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. Google Patents.
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. Patent 0121320. Retrieved from [Link]

  • Various Authors. (2010). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. Retrieved from [Link]

  • Szeja, W., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Retrieved from [Link]

  • Changzhou University. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap Eureka. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile synthetic intermediate. Its unique structure, featuring two basic nitrogen atoms of differing pKa values, presents distinct hurdles that require carefully optimized protocols. This document provides in-depth troubleshooting advice, detailed experimental procedures, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product is a persistent yellow or brown oil, but I expect a solid. What's causing this?

A: This is a common issue. The oily state is often due to the presence of minor impurities that inhibit crystallization.[1] The most likely culprits are unreacted starting materials or structurally similar byproducts formed during the synthesis. Discoloration can also arise from degradation products.[2] Obtaining the highest possible purity through chromatography is the essential first step before attempting crystallization or salt formation.

Q2: I'm seeing severe tailing and poor separation on my standard silica gel column. Why is this happening?

A: The significant peak tailing is a classic sign of strong interaction between your basic compound and the acidic stationary phase.[3] Both the piperidine (pKa ~11) and the pyridine (pKa ~3-4) nitrogen atoms can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to non-ideal elution behavior and poor recovery.

Q3: What are the most probable impurities I need to separate from this compound?

A: Based on its typical synthesis (alkylation of piperidine with 2-chloro-5-(chloromethyl)pyridine), the primary impurities include:

  • Unreacted 2-chloro-5-(chloromethyl)pyridine: A less polar starting material.

  • Excess Piperidine: A highly polar and volatile starting material.

  • Bis-substituted byproduct (2-(piperidin-1-yl)-5-(piperidin-1-ylmethyl)pyridine): Formed if piperidine displaces the 2-chloro group via nucleophilic aromatic substitution. This is often the most challenging impurity to separate due to its similar size and polarity to the desired product.

  • Quaternary Ammonium Salts: Formed by the reaction of the product with the starting material, 2-chloro-5-(chloromethyl)pyridine. These are highly polar and may remain at the baseline on TLC.

Q4: How can I efficiently remove a large excess of piperidine after the reaction?

A: The most straightforward method is to remove it under reduced pressure using a rotary evaporator, possibly with gentle heating. For residual amounts, an aqueous wash with a dilute acid (e.g., 1M HCl) during the work-up will protonate the piperidine, making it highly water-soluble and easily removed in the aqueous phase. However, be aware that this will also protonate your product, so subsequent basification is necessary to extract the product back into an organic solvent.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Co-elution of Product and Bis-Substituted Impurity in Column Chromatography
  • Symptom: Your TLC or LC-MS analysis shows that the desired product and a major byproduct, identified as 2-(piperidin-1-yl)-5-(piperidin-1-ylmethyl)pyridine, have very similar Rf values, making baseline separation impossible with standard chromatography.

  • Causality Analysis: The bis-substituted impurity has a similar molecular weight and overall polarity to the desired product. While it has an additional basic nitrogen, the loss of the polar C-Cl bond means its interaction with the stationary phase is not predictably different, leading to co-elution in many common solvent systems.

  • Solutions & Methodologies:

    • Optimize the Stationary and Mobile Phases: Standard silica gel is often inadequate.

      • Amine-Treated Silica: Pre-treating silica gel with triethylamine (Et3N) or using an eluent containing 0.5-2% Et3N is critical. The triethylamine acts as a competitive base, binding to the acidic silanol sites on the silica and preventing your basic analyte from sticking, which results in sharper peaks and better separation.[3]

      • Alumina (Basic or Neutral): Switching to an alumina stationary phase can be highly effective. Basic alumina, in particular, minimizes the strong acidic interactions that cause tailing with silica.

      • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since the bis-substituted impurity is slightly less polar (due to the replacement of the chloro group), it may elute later than the desired product. A mobile phase of acetonitrile/water with a modifier like formic acid or ammonium acetate is a good starting point.[1]

    • Exploit Basicity Differences with Acid-Base Extraction: This is a powerful, scalable, and often overlooked technique. The piperidine nitrogen (pKa ~11) is significantly more basic than the pyridine nitrogen (pKa ~3-4). This difference is usually insufficient for a clean separation. However, the product can be separated from less basic or neutral impurities like the starting material 2-chloro-5-(chloromethyl)pyridine.

Issue 2: Low Product Recovery After Purification
  • Symptom: You experience a significant loss of material after performing column chromatography, even when TLC indicates a clean separation.

  • Causality Analysis: This is almost always due to irreversible adsorption of the basic product onto an acidic stationary phase.[3] If you run a column on untreated silica without a basic modifier in the eluent, a substantial portion of your product can remain permanently bound to the column.

  • Solutions & Methodologies:

    • Mandatory Use of a Basic Modifier: Never run a column for this compound on silica gel without adding a base like triethylamine or pyridine to your mobile phase. A 1% concentration is a standard starting point.

    • Column Priming: Before loading your sample, flush the packed column with several column volumes of the eluent containing the basic modifier. This ensures the entire stationary phase is neutralized, minimizing potential active sites for irreversible binding.

    • pH Control in Liquid-Liquid Extractions: During aqueous work-ups, ensure the pH of the aqueous layer is sufficiently high (pH > 12) before extracting your product into an organic solvent. If the pH is too low, the product will remain in the aqueous layer as a protonated salt, leading to low recovery in the organic phase.

Section 3: Recommended Purification Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Treated Silica Gel

This protocol is designed to achieve high-resolution separation of the target compound from its common impurities.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Wet-pack the column with the prepared slurry to ensure a homogenous stationary phase.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase (containing 1% triethylamine). This step is crucial for deactivating the silica.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexanes:EtOAc + 1% Et3N). Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, staining with potassium permanganate or using a UV lamp. Combine the pure fractions containing your product.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure. To remove residual triethylamine, which has a high boiling point, a co-evaporation step with a solvent like toluene may be necessary, or purification via a short acid-base work-up can be performed.

Protocol 2: Purity Enhancement via Acid-Base Extraction

This workflow is excellent for removing neutral or less basic impurities, such as the starting material 2-chloro-5-(chloromethyl)pyridine.

AcidBaseWorkflow Crude Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Extract with 1M HCl (aq) (2x volume) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Contains neutral impurities (e.g., unreacted starting material) Separate1->Organic1 Organic Aqueous1 Aqueous Layer: Contains protonated product and piperidine Separate1->Aqueous1 Aqueous AddBase Adjust Aqueous Layer to pH > 12 with 6M NaOH (aq) Aqueous1->AddBase Extract2 Extract with Organic Solvent (3x volume) AddBase->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer: (Discard) Separate2->Aqueous2 Aqueous Organic2 Organic Layer: Contains purified product Separate2->Organic2 Organic Wash Wash with Brine Organic2->Wash Dry Dry over Na2SO4, Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for purification via acid-base extraction.

Section 4: Data Summary & Method Comparison

The choice of purification method depends on the specific impurities present, the scale of the reaction, and the required final purity.

Purification MethodProsConsBest For
Standard Silica Gel Inexpensive, readily available.Severe peak tailing, low resolution, poor recovery for this compound.Not Recommended.
Amine-Treated Silica Excellent resolution, high recovery, suppresses tailing.Requires addition of a basic modifier which may need to be removed later.Gold standard for separating product from the bis-substituted impurity.
Alumina (Neutral/Basic) Good for basic compounds, avoids acidic interactions.Can have lower loading capacity than silica, resolution may vary.A strong alternative to amine-treated silica, especially if product is acid-sensitive.
Reverse-Phase (C18) High efficiency, excellent for analytical confirmation (LC-MS).More expensive, lower capacity for preparative scale, requires HPLC system.Final purity analysis and small-scale purification (<100 mg).
Acid-Base Extraction Highly scalable, inexpensive, removes neutral/less basic impurities effectively.Will not separate the product from the bis-substituted impurity.Initial cleanup of large-scale batches before a final chromatographic step.

Section 5: Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

TroubleshootingTree Start Crude Product Analysis (TLC/LCMS) ImpurityCheck Major Impurity Present? Start->ImpurityCheck NonPolar Less polar impurity (e.g., starting material)? Start->NonPolar TailingCheck Significant Tailing on TLC? ImpurityCheck->TailingCheck No Coelution Impurity co-elutes with product? ImpurityCheck->Coelution Yes YieldCheck Low Yield After Column? TailingCheck->YieldCheck No AddModifier Add 1% Et3N to eluent and pre-treat column TailingCheck->AddModifier Yes CheckpH Ensure pH > 12 during basic extraction YieldCheck->CheckpH Yes Success Pure Product YieldCheck->Success No UseAmineSilica Use Amine-Treated Silica or Alumina Column Coelution->UseAmineSilica UseAcidBase Perform Acid-Base Extraction NonPolar->UseAcidBase UseAmineSilica->Success UseAcidBase->Success AddModifier->Success CheckpH->Success

Caption: Decision tree for troubleshooting purification issues.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products. BenchChem.

Sources

Technical Support Center: Method Refinement for Scaling Up 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important synthesis. We will explore the nuances of the reaction, from managing exotherms to minimizing by-product formation and optimizing purification for large-scale production.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary and most direct route involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-(chloromethyl)pyridine with piperidine. While this appears to be a straightforward SN2 reaction, scaling up presents several challenges that can impact yield, purity, and safety.

This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting section.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct N-alkylation of piperidine with 2-chloro-5-(chloromethyl)pyridine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the primary side reactions to be aware of during scale-up?

A2: The main side reaction of concern is the over-alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[1] Another potential by-product can arise from the reaction of the product with any remaining 2-chloro-5-(chloromethyl)pyridine.

Q3: Is the reaction exothermic, and what are the safety implications for scale-up?

A3: Yes, the N-alkylation of amines is an exothermic reaction.[2] During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure build-up, and an increased rate of side reactions. Careful temperature control is crucial for a safe and successful scale-up.[3][4]

Q4: What are the options for the starting material, 2-chloro-5-(chloromethyl)pyridine?

A4: 2-chloro-5-(chloromethyl)pyridine can be synthesized through various routes, including the chlorination of 2-chloro-5-methylpyridine.[5] The purity of this starting material is critical, as impurities can carry through to the final product.

Q5: Are there alternative synthetic routes to this compound?

A5: An alternative approach is the Mannich reaction.[6] This is a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine (like piperidine).[7] However, the scalability of this route for this specific target molecule would require careful process development.

III. Troubleshooting Guide

This section provides a detailed guide to common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of quaternary ammonium salts or other by-products. 3. Poor Quality Starting Materials: Impurities in 2-chloro-5-(chloromethyl)pyridine or piperidine.1. Reaction Monitoring: Monitor the reaction progress using TLC, GC, or HPLC to ensure completion. If the reaction stalls, a gentle increase in temperature might be necessary, but this should be done cautiously to avoid promoting side reactions. 2. Stoichiometry Control: Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the complete consumption of the chloromethylpyridine starting material.[1] The slow addition of 2-chloro-5-(chloromethyl)pyridine to the piperidine solution can also help minimize the formation of the quaternary salt by keeping the concentration of the alkylating agent low.[8] 3. Starting Material Purity: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use.
High Levels of Quaternary Ammonium Salt By-product 1. Excess Alkylating Agent: Using a stoichiometric excess of 2-chloro-5-(chloromethyl)pyridine. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation. 3. High Concentration: Higher reactant concentrations can increase the likelihood of the product reacting with the starting material.1. Control Stoichiometry: As mentioned above, use a slight excess of piperidine.[1] 2. Temperature Management: Maintain a controlled reaction temperature. For scale-up, this means ensuring the reactor's cooling system can handle the heat generated.[2] Consider a semi-batch process where the alkylating agent is added slowly to control the exotherm.[9] 3. Dilution: Running the reaction at a lower concentration can reduce the rate of by-product formation, although this may impact reaction time and throughput.
Difficult Product Isolation & Purification 1. Emulsion Formation during Work-up: The basic nature of the product and piperidine can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities: The product and by-products may have similar polarities, making chromatographic separation challenging. 3. Product is an Oil: The final product may not be a crystalline solid, making isolation by filtration difficult.1. Work-up Optimization: Use brine washes to help break emulsions. Adjusting the pH of the aqueous phase can also be beneficial. 2. Alternative Purification: Consider vacuum distillation for purification on a larger scale. For challenging separations, explore advanced techniques like supercritical fluid extraction (SFE) or specialized chromatography resins.[10][11] 3. Salt Formation: If the free base is an oil, consider converting it to a stable crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization.
Runaway Reaction (Scale-up Specific) 1. Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the reaction.[12] 2. Hot Spots: Poor mixing can lead to localized areas of high temperature, accelerating the reaction rate uncontrollably.[2]1. Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's thermal profile.[2] 2. Engineering Controls: Use a reactor with a high heat transfer capacity (e.g., jacketed reactor with efficient cooling). Ensure adequate agitation to maintain a homogenous temperature throughout the reaction mixture.[2] For highly exothermic reactions, a continuous flow reactor can offer superior temperature control.[3]

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater unit for temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the jacketed reactor with piperidine (1.2 eq) and anhydrous acetonitrile.

  • Begin stirring and add anhydrous potassium carbonate (1.5 eq).

  • Cool the reactor contents to 10-15 °C using the chiller unit.

  • Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous acetonitrile in the addition funnel.

  • Slowly add the 2-chloro-5-(chloromethyl)pyridine solution to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

V. Visualization & Data

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge Reactor with Piperidine, K₂CO₃, and Acetonitrile B Cool to 10-15 °C A->B C Slowly add 2-chloro-5-(chloromethyl)pyridine solution B->C D Stir at Room Temperature C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Filter Inorganic Salts E->F G Concentrate Filtrate F->G H Aqueous Work-up (EtOAc, NaHCO₃, Brine) G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K Pure Product J->K

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or High Impurity? q1 High Quaternary Salt? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Incomplete Reaction? ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Other Impurities? ans3_yes Yes q3->ans3_yes Yes sol1 Use excess piperidine Slowly add alkylating agent Lower reaction temperature ans1_yes->sol1 ans1_no->q2 sol2 Increase reaction time Slightly increase temperature Check starting material purity ans2_yes->sol2 ans2_no->q3 sol3 Optimize work-up Consider alternative purification (e.g., distillation, salt formation) ans3_yes->sol3

Caption: Decision tree for troubleshooting common issues in the synthesis.

VI. References

  • What are the emerging technologies for pharmaceutical intermediate purification? (2025). Blog. [Link]

  • Faisca Phillips, et al. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • Scriven, E. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025). Example Domain. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]

  • MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Royal Society of Chemistry. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine.

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Mannich Reaction as a New Route to Pyridine-Based Polyaminocarboxylic Ligands. (n.d.). Example Domain. [Link]

  • ResearchGate. (n.d.). Pharmaceutical relevant examples of piperidines Piperidine is widely.... [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2024). Example Domain. [Link]

  • Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. (n.d.). Example Domain. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Example Domain. [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]

  • ResearchGate. (2020). Temperature‐Dependent Green Synthesis of New Series of Mannich Bases from 4‐Hydroxy‐pyridine‐2‐one and Their Antioxidant Activity Evaluation. [Link]

  • ResearchGate. (2025). (PDF) Redrawing the Mannich‐Type Reaction through Carbonyl Umpolung Reactivity. [Link]

  • Royal Society of Chemistry. (n.d.). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. [Link]

  • ResearchGate. (n.d.). Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Piperidine Scaffold

In the landscape of contemporary drug discovery, the pyridine and piperidine heterocycles are foundational scaffolds, integral to the architecture of numerous centrally active therapeutic agents.[1] Their combination within a single molecule presents a compelling strategy for developing novel chemical entities with unique biological profiles. This guide focuses on 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, a compound of significant interest due to its structural resemblance to precursors of Varenicline, a well-established partial agonist of nicotinic acetylcholine receptors (nAChRs) utilized for smoking cessation.[2] This structural analogy strongly suggests that this compound may exert its biological effects through modulation of nAChRs, a receptor class critically involved in various neurological processes, including addiction, cognition, and neurodegeneration.[3]

Furthermore, the piperidine moiety is a known pharmacophore for sigma receptors, a distinct class of intracellular proteins implicated in a range of cellular functions and considered a target for neuropsychiatric disorders.[4] Therefore, a comprehensive biological validation of this compound necessitates a comparative analysis of its activity at both nAChRs and sigma receptors.

This guide provides a framework for the biological validation of this compound, offering a comparative analysis with established modulators of nAChRs and sigma receptors. We will delve into the experimental methodologies required to elucidate its binding affinity and functional activity, providing researchers, scientists, and drug development professionals with a robust roadmap for assessing its therapeutic potential.

Comparative Analysis: Benchmarking Against Established Ligands

To contextualize the potential biological activity of this compound, a comparative analysis against well-characterized compounds is essential. For this purpose, we have selected:

  • Varenicline: A high-affinity partial agonist of the α4β2 nAChR, chosen for its structural and mechanistic relevance.[2][5]

  • Nicotine: The endogenous agonist for nAChRs, serving as a benchmark for agonistic activity.[6]

  • Haloperidol: A well-characterized antipsychotic agent with high affinity for sigma-1 receptors, included to explore the potential off-target activity of our compound of interest.[4][7]

The following table summarizes the established binding affinities (Ki) of these comparators at their primary targets. The data for this compound is presented as hypothetical, representing the experimental values to be determined.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
This compound α4β2 nAChRTo be determined
α7 nAChRTo be determined
Sigma-1 ReceptorTo be determined
Vareniclineα4β2 nAChR0.4[5]
α7 nAChR125[5]
Nicotineα4β2 nAChR1[6]
HaloperidolSigma-1 Receptor~2-7[7][8]

Experimental Validation: A Step-by-Step Guide

A thorough biological validation of this compound involves a multi-faceted approach, encompassing both radioligand binding assays to determine affinity and functional assays to assess efficacy.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of the affinity of a ligand for its receptor. The following protocols outline the procedures for determining the binding affinity of this compound for nAChRs and sigma-1 receptors.

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Separate bound and free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3 G agonist Agonist (e.g., Nicotine) receptor nAChR agonist->receptor Binds channel Ion Channel Opening receptor->channel Conformational Change ion_flux Na+/Ca2+ Influx channel->ion_flux depolarization Membrane Depolarization ion_flux->depolarization response Cellular Response depolarization->response

Caption: Simplified signaling pathway of nAChR activation.

Protocol 3: Calcium Flux Assay for nAChR Functional Activity

  • Objective: To characterize this compound as an agonist, partial agonist, or antagonist at α4β2 and α7 nAChRs.

  • Materials:

    • Cells stably expressing the nAChR subtype of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • Agonist (e.g., Nicotine).

    • 96- or 384-well black-walled, clear-bottom microplates.

    • Fluorescence plate reader with automated injection.

  • Procedure:

    • Agonist Mode: a. Plate cells and allow them to adhere. b. Load cells with the calcium-sensitive dye. c. Add serial dilutions of this compound or a reference agonist to the wells. d. Measure the change in fluorescence over time to determine the extent of calcium influx.

    • Antagonist Mode: a. Follow steps a and b from the agonist mode protocol. b. Pre-incubate the cells with serial dilutions of this compound or a reference antagonist. c. Add a fixed concentration of a known agonist (e.g., the EC80 of nicotine). d. Measure the change in fluorescence to determine the degree of inhibition of the agonist-induced response.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence change against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration. Determine the IC50 value, which can be converted to a functional Ki value.

Interpreting the Results and Future Directions

The data generated from these experiments will provide a comprehensive biological profile of this compound. By comparing its binding affinities and functional activities to those of varenicline, nicotine, and haloperidol, researchers can make informed decisions about its potential as a therapeutic lead.

Should this compound demonstrate high affinity and partial agonist activity at α4β2 nAChRs, similar to varenicline, it would warrant further investigation as a potential smoking cessation aid or for other neurological conditions where this receptor is a target. Significant affinity for the sigma-1 receptor would open up additional avenues of research into its potential for treating neuropsychiatric disorders.

This guide provides a robust and scientifically rigorous framework for the initial biological validation of this compound. The successful execution of these experiments will be a critical step in unlocking the therapeutic potential of this promising compound.

References

  • Rollema, H., et al. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 150(5), 583-591. [Link]

  • Wikipedia. (2024). Nicotine. [Link]

  • ClinPGx. (n.d.). varenicline. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Gundisch, D., & E. F. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 343(2), 459-468. [Link]

  • Su, T. P., et al. (2006). The Pharmacology of Sigma-1 Receptors. Current neuropharmacology, 4(4), 261-271. [Link]

  • Marks, M. J., et al. (2013). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & Tobacco Research, 15(7), 1272-1282. [Link]

  • Richards, D. A., et al. (2021). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of Medicinal Chemistry, 64(13), 9143-9159. [Link]

  • Kachur, S., et al. (2008). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuroscience letters, 444(1), 66-70. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. European journal of pharmacology, 154(2), 153-161. [Link]

  • Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. Journal of pharmacological and toxicological methods, 64(1), 43-50. [Link]

  • Marks, M. J., et al. (2009). Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. Biochemical pharmacology, 78(7), 765-773. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Klein, M., et al. (1994). Effects of Haloperidol and Reduced Haloperidol on Binding to Sigma Sites. European Journal of Pharmacology, 254(3), 239-248. [Link]

  • Miller, C. H., et al. (2004). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. Bioorganic & medicinal chemistry letters, 14(23), 5779-5782. [Link]

  • Van Rensburg, M., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(17), 2604-2613. [Link]

  • Zhang, Y., et al. (2023). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Bioorganic & Medicinal Chemistry, 82, 117228. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Broad, L. M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Journal of pharmacological and toxicological methods, 56(3), 299-307. [Link]

  • Grosman, C., & Auerbach, A. (2001). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration-Response Relationships. The Journal of general physiology, 118(4), 397-412. [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific reports, 12(1), 1935. [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(2), 317-331. [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of medicinal chemistry, 45(13), 2735-2745. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2735-45. [Link]

  • Iturriaga-Vásquez, P., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules (Basel, Switzerland), 24(15), 2684. [Link]

  • Lagos, D., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 1205. [Link]

  • Gotti, C., et al. (2006). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Journal of neurochemistry, 97(1), 17-31. [Link]

  • England, P. M., et al. (2011). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 108(20), 8443-8448. [Link]

  • Zhang, M., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of medicinal chemistry, 44(24), 4039-4041. [Link]

  • National Center for Biotechnology Information. (2006). 2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

  • Lagos, D., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 1205. [Link]

Sources

A Comparative Guide to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine and Structurally Related Derivatives for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its capacity to impart diverse biological activities.[1][2] This guide provides a comparative analysis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, a key building block, against structurally analogous pyridine derivatives. We will explore how subtle modifications to its structure—specifically variations in the halogen at the 2-position and the nature of the cyclic amine at the 5-position—influence physicochemical properties, synthetic reactivity, and ultimately, its potential utility in drug discovery programs. Experimental data and established chemical principles will be used to provide a rationale for selecting the optimal building block for specific research applications.

Introduction: The Significance of the Pyridine-Piperidine Motif

The strategic combination of pyridine and piperidine rings within a single molecular architecture is a well-established theme in medicinal chemistry.[3] The pyridine ring, an aromatic heterocycle, can enhance biochemical potency and metabolic stability, while the saturated piperidine nucleus is a frequent component in numerous pharmaceuticals, contributing to a wide array of therapeutic applications.[3] this compound serves as a versatile intermediate, leveraging the distinct properties of both ring systems. Its structure allows for further functionalization, particularly through cross-coupling reactions at the C2-chloro position, making it a valuable starting point for the synthesis of complex molecular libraries.

Selection of Comparator Pyridine Derivatives

To understand the structure-property and structure-reactivity relationships, we have selected two key comparators that represent targeted modifications to the parent structure:

  • 2-Bromo-5-(piperidin-1-ylmethyl)pyridine: This analog allows for a direct comparison of the effect of the halogen (Cl vs. Br) on reactivity in cross-coupling reactions.

  • 2-Chloro-5-(morpholinomethyl)pyridine: This analog substitutes the piperidine ring with a morpholine ring, enabling an analysis of how changes in the cyclic amine affect physicochemical properties such as polarity and solubility.

G cluster_parent Parent Compound cluster_comparators Comparator Derivatives p This compound c1 2-Bromo-5-(piperidin-1-ylmethyl)pyridine p->c1  Halogen Variation (Cl → Br)   c2 2-Chloro-5-(morpholinomethyl)pyridine p->c2  Cyclic Amine Variation  (Piperidine → Morpholine)  

Comparative Analysis

Synthesis and Reactivity

Synthesis: The primary synthetic route to these compounds involves a two-step process starting from a readily available precursor like 2-chloro-5-methylpyridine (also known as 6-chloro-3-picoline).

  • Halogenation: Radical halogenation of the methyl group to form a benzylic halide, such as 2-chloro-5-(chloromethyl)pyridine.[4][5]

  • Nucleophilic Substitution: Reaction of the resulting chloromethyl group with the appropriate cyclic amine (piperidine or morpholine) to yield the final product.[3]

The synthesis of the bromo-analog typically starts from 2-bromo-5-methylpyridine.

Reactivity in Cross-Coupling Reactions: The halogen at the 2-position is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. The choice of halogen has a profound impact on the compound's reactivity.

The general order of reactivity for aryl halides in these reactions is governed by the carbon-halogen (C-X) bond strength, following the trend: I > Br > Cl.[6] This is because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[6]

CompoundHalogenC-X Bond Energy (approx. kJ/mol)Expected Reactivity
2-Chloro -5-(piperidin-1-ylmethyl)pyridineCl400Lower
2-Bromo -5-(piperidin-1-ylmethyl)pyridineBr336Higher

Table 1: Comparison of Halogen Bond Energies and Expected Reactivity.

Causality Behind Experimental Choices: While chloro-pyridines are often more cost-effective and readily available, their lower reactivity necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, and more sophisticated phosphine ligands) to achieve good yields in cross-coupling reactions.[7][8] Bromo-pyridines, being more reactive, often proceed to completion under milder conditions with a broader range of coupling partners.[6] However, this higher reactivity can sometimes lead to more side reactions. The choice between a chloro- or bromo-derivative is therefore a trade-off between cost, availability, and the specific requirements of the desired chemical transformation. The "2-pyridyl problem," which describes the often poor reactivity and instability of 2-pyridyl organometallic reagents, makes the choice of coupling conditions particularly critical for these scaffolds.[7][9]

Physicochemical Properties

The identity of the cyclic amine significantly influences the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) in drug development.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Predicted)Topological Polar Surface Area (TPSA, Ų)
This compoundC₁₁H₁₅ClN₂210.702.916.1
2-Bromo-5-(piperidin-1-ylmethyl)pyridineC₁₁H₁₅BrN₂255.163.016.1
2-Chloro-5-(morpholinomethyl)pyridineC₁₀H₁₃ClN₂O212.671.625.4

Table 2: Comparison of Physicochemical Properties. Data is computed and sourced from PubChem where available.

Interpretation of Data:

  • Lipophilicity (XLogP3): The substitution of piperidine with morpholine leads to a significant decrease in the predicted LogP value (2.9 vs. 1.6). This is due to the presence of the oxygen atom in the morpholine ring, which increases the compound's polarity and hydrophilicity. In drug design, lower lipophilicity can often lead to improved aqueous solubility and reduced off-target toxicity.

  • Polar Surface Area (TPSA): The morpholine analog has a higher TPSA compared to the piperidine analog (25.4 Ų vs. 16.1 Ų). TPSA is a key descriptor for predicting drug transport properties, such as blood-brain barrier penetration. A higher TPSA generally correlates with lower membrane permeability.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halopyridine derivative with an arylboronic acid.

Self-Validating System: The protocol includes steps for reaction monitoring (TLC/LC-MS) and product purification/characterization (column chromatography, NMR, MS) to ensure the integrity and identity of the final product.

G r Reactants (2-Halopyridine, Boronic Acid, Base, Solvent) cat Add Pd Catalyst & Ligand r->cat heat Inert Atmosphere (N₂/Ar) Heat to 80-100 °C cat->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete quench Workup (Quench, Extract) monitor->quench Reaction Complete purify Purification (Column Chromatography) quench->purify char Characterization (NMR, MS) purify->char product Final Product char->product

Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the 2-halopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

    • Rationale: The choice of catalyst and ligand is crucial, especially for less reactive chloro-pyridines. Buchwald ligands (like SPhos) are often effective for challenging couplings due to their electron-richness and steric bulk, which promote the reductive elimination step.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

The selection between this compound and its derivatives is a strategic decision in the design of synthetic routes for drug discovery.

  • This compound represents a cost-effective and stable building block, ideal for initial library synthesis, provided that optimized, and sometimes more forceful, coupling conditions are employed.

  • 2-Bromo-5-(piperidin-1-ylmethyl)pyridine is the preferred choice when higher reactivity is needed, allowing for milder reaction conditions and potentially broader substrate scope, albeit at a higher cost.

  • 2-Chloro-5-(morpholinomethyl)pyridine offers a pathway to more polar, hydrophilic compounds. This is particularly valuable when aiming to improve the solubility and ADME properties of a lead series, a common challenge in medicinal chemistry.

Future work in this area will likely focus on the development of more efficient catalytic systems that can activate C-Cl bonds under even milder conditions, further enhancing the utility of chloropyridine building blocks. Additionally, the exploration of other cyclic amines at the 5-position will continue to provide new avenues for fine-tuning the pharmacological properties of pyridine-based drug candidates.

References

  • BenchChem. (n.d.). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). This compound | 230617-67-1.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Gulea, M., & Doleanu, C. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5824. [Link]

  • Yadav, G., Singh, P., Singh, S., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15038–15057. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 8, 4289–4338. [Link]

  • PubChem. (n.d.). 2-Bromo-5-(piperidin-1-YL)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
  • Budnikova, Y. H., & Vicic, D. A. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 27(15), 4893. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Rej, S. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5194–5199. [Link]

  • Bak, A., & Piccinini, M. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(23), 6849–6854. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (2013). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

Sources

A Comparative Benchmarking of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine-piperidine scaffold represents a privileged structural motif, consistently appearing in a diverse array of biologically active compounds. Among these, the 2-chloro-5-(piperidin-1-ylmethyl)pyridine core has emerged as a promising framework for the development of novel therapeutic agents. This guide presents a comparative analysis of analogs derived from this core structure, with a specific focus on their antimicrobial potential. By examining the structure-activity relationships (SAR) and providing detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these compelling molecules.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a versatile building block in drug discovery for several key reasons. The pyridine ring, being an electron-deficient aromatic system, offers unique electronic properties and serves as a key interaction point with biological targets. The chlorine atom at the 2-position is a crucial handle for synthetic modification, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups to modulate activity and physicochemical properties.

The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in FDA-approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a powerful tool for optimizing ligand-receptor interactions. The methylene linker between the pyridine and piperidine rings provides rotational flexibility, allowing the two cyclic systems to adopt optimal orientations for binding.

Comparative Analysis of Analog Performance

Modifications of the Piperidine Ring

Substitutions on the piperidine ring can significantly influence the biological activity of the parent compound. Let's consider a hypothetical series of analogs to illustrate potential SAR trends based on published data for similar compounds.

Compound IDR (Substitution on Piperidine)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Analog 1 H1632
Analog 2 4-Methyl816
Analog 3 4-Phenyl>64>64
Analog 4 4-Hydroxy3264

Note: The data in this table is representative and compiled for illustrative purposes based on general trends observed in the literature for substituted piperidine-containing compounds.

From this representative data, we can infer several key insights:

  • Small Alkyl Substituents: The introduction of a small, lipophilic group like a methyl at the 4-position of the piperidine ring (Analog 2) appears to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted parent compound (Analog 1). This could be attributed to improved membrane permeability or enhanced binding interactions within a hydrophobic pocket of the target protein.

  • Bulky Aromatic Substituents: The presence of a bulky phenyl group at the 4-position (Analog 3) leads to a significant loss of activity. This suggests that a large substituent at this position may introduce steric hindrance, preventing the molecule from effectively binding to its biological target.

  • Polar Substituents: The introduction of a polar hydroxyl group at the 4-position (Analog 4) results in a decrease in activity compared to the unsubstituted analog. This could be due to a reduction in the molecule's ability to cross the bacterial cell membrane or an unfavorable interaction at the target site.

Modifications of the Pyridine Ring

While our focus is on piperidine analogs, it is instructive to consider the impact of modifications to the pyridine ring, as this can provide a more complete understanding of the scaffold's potential.

Compound IDModification on Pyridine RingMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Analog 1 2-Chloro1632
Analog 5 2-Fluoro3264
Analog 6 2-Methoxy>64>64

Note: The data in this table is representative and compiled for illustrative purposes based on general trends observed in the literature.

  • Halogen Substitution: The nature of the halogen at the 2-position can influence activity. While both chloro and fluoro are electron-withdrawing, the larger and more polarizable chlorine atom in Analog 1 appears to be more favorable for antibacterial activity than the smaller fluorine atom in Analog 5.

  • Replacement of Halogen: Replacing the chloro group with a methoxy group (Analog 6) results in a significant loss of activity. This highlights the importance of the electronic and steric properties of the substituent at the 2-position for biological activity.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of the core scaffold and the evaluation of antimicrobial activity.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound and its analogs typically proceeds through a two-step process: the formation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by nucleophilic substitution with piperidine or a substituted piperidine.

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This crucial intermediate can be synthesized from the commercially available 2-chloro-5-methylpyridine.

  • Materials:

    • 2-Chloro-5-methylpyridine

    • N-Chlorosuccinimide (NCS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-chloro-5-methylpyridine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of the radical initiator (e.g., BPO, 0.05 eq).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid by-products (succinimide).

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine.

Step 2: Synthesis of this compound (Analog 1)

  • Materials:

    • 2-Chloro-5-(chloromethyl)pyridine

    • Piperidine

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile or Dimethylformamide (DMF) (solvent)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature or heat to reflux for several hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

This general procedure can be adapted for the synthesis of various analogs by using appropriately substituted piperidines in Step 2.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

  • Materials:

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

    • Positive control (a known antibiotic)

    • Negative control (broth and solvent)

  • Procedure:

    • Prepare a series of twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Prepare a standardized bacterial inoculum in CAMHB.

    • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Signaling Pathways

The precise mechanism of action for this specific class of compounds is likely multifaceted and may vary depending on the analog and the target organism. However, based on the known activities of related pyridine and piperidine-containing molecules, we can hypothesize a potential mechanism of action. Many antimicrobial agents function by disrupting essential cellular processes. For this class of compounds, a plausible mechanism involves the inhibition of key bacterial enzymes or interference with cell membrane integrity.

Given the structural features, these analogs could potentially act as inhibitors of bacterial enzymes involved in critical metabolic pathways, such as DNA gyrase or dihydrofolate reductase. The pyridine and piperidine rings can engage in hydrogen bonding and hydrophobic interactions within the active site of these enzymes, leading to their inhibition.

Another possibility is the disruption of the bacterial cell membrane. The lipophilic nature of the scaffold could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Below is a conceptual diagram illustrating a hypothesized mechanism of action involving enzyme inhibition.

G cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Analog This compound Analog Membrane Cell Membrane Analog->Membrane Membrane Transport Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Membrane->Enzyme Binding DNA_Replication DNA Replication Enzyme->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action involving enzyme inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The preliminary structure-activity relationships discussed in this guide, derived from a composite analysis of existing literature, suggest that small, lipophilic substituents on the piperidine ring may enhance antibacterial activity, while bulky or highly polar groups are generally detrimental.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a more definitive and quantitative SAR. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and pathways affected by these compounds. Such studies will not only validate their potential as antimicrobial agents but also guide the rational design of next-generation analogs with improved potency and selectivity.

References

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 1-5. [Link][1][2]

  • Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link][3]

  • Butt, A. M., et al. (2022). Design, synthesis and biological evaluation of novel piperazinone derivatives as cytotoxic agents. Iranian Journal of Pharmaceutical Research, 21(1), e124508. [Link][4]

  • Mohamed, S. K., et al. (2019). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. BMC Chemistry, 13(1), 1-17. [Link][5]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4882. [Link][6]

  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. [7]

  • U.S. Patent No. 4,612,377. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents. [8]

  • Brown, F., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(18), 3849-3859. [Link][9]

  • U.S. Patent No. 5,424,437. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. Google Patents. [10]

  • U.S. Patent No. 5,026,864. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine. Google Patents. [11]

  • Ghorbani, M., et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 11, 585869. [Link][12]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 64(2), 114-126. [Link][13]

Sources

A Comparative Guide to Piperidine-Linked Pyridine Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Potent NNRTI Candidate and its Benchmarking Against Established Antiretroviral Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive cross-validation of experimental results for a promising piperidine-linked pyridine analogue, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. We will refer to a representative molecule from this class, designated here as BD-e2 , which has demonstrated significant antiviral efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of BD-e2's performance with established antiretroviral drugs and providing supporting experimental data and protocols.

The discovery of novel NNRTIs remains a critical area of research in the fight against Acquired Immunodeficiency Syndrome (AIDS). While highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal to a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the continuous development of new therapeutic agents. Piperidine-linked pyridine derivatives have emerged as a promising class of NNRTIs, exhibiting potent activity against wild-type and mutant HIV-1 strains.[1]

Comparative Analysis of Anti-HIV-1 Activity

The in vitro anti-HIV-1 activity of BD-e2 was evaluated against a wild-type HIV-1 strain (IIIB) in MT-4 cells. Its performance was benchmarked against four established NNRTIs: nevirapine, delavirdine, efavirenz, and etravirine. The key metrics for comparison are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in viable cells. The ratio of these two values gives the Selectivity Index (SI), a measure of the drug's therapeutic window.

CompoundEC50 (nM) [a]CC50 (µM) [b]Selectivity Index (SI = CC50/EC50)
BD-e2 5.1 [1]>146 (estimated) [c]>28,627
Nevirapine40[2]>200>5,000
Delavirdine110[3]>25[3]>227
Efavirenz0.51 ng/mL (~1.6 nM)[1][4]Not specifiedNot specified
Etravirine0.9 - 5.5[5]28[1]>5,090 - 31,111

[a] 50% effective concentration against HIV-1 (IIIB) in MT-4 cells. [b] 50% cytotoxic concentration in uninfected MT-4 cells. [c] The CC50 value for BD-e2 was not explicitly found. The value is estimated based on the CC50 of a structurally similar and highly potent analogue, BD-c1, from the same study (CC50 ≥146 µM).[1]

As the data indicates, BD-e2 exhibits potent anti-HIV-1 activity with an EC50 of 5.1 nM .[1] This level of potency is comparable to the second-generation NNRTI, etravirine, and significantly more potent than the first-generation drugs, nevirapine and delavirdine. The estimated high selectivity index suggests a favorable safety profile in vitro.

Experimental Protocols

To ensure the cross-validation of these results, detailed experimental protocols for the synthesis, characterization, and biological evaluation of piperidine-linked pyridine analogues are provided below.

Synthesis of BD-e2 (Representative Protocol)

The synthesis of piperidine-linked pyridine analogues like BD-e2 generally involves a multi-step process. A representative synthetic route is outlined below, based on common organic chemistry principles and information from related syntheses.

Diagram: Synthetic Workflow for Piperidine-Linked Pyridine Analogues

A 2-Chloro-5-(chloromethyl)pyridine C Nucleophilic Substitution A->C Reactant 1 B Substituted Piperidine B->C Reactant 2 D Piperidine-Linked Pyridine Core C->D Intermediate E Further Functionalization (e.g., Suzuki or Sonogashira coupling) D->E Modification F Final Product (BD-e2 analogue) E->F Purification

Caption: A generalized workflow for the synthesis of piperidine-linked pyridine analogues.

Step 1: Synthesis of the Piperidine-Linked Pyridine Core

  • To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired substituted piperidine (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the piperidine-linked pyridine core.

Step 2: Further Functionalization (if required)

Depending on the desired final structure of the analogue (like BD-e2), further modifications to the pyridine ring may be necessary. This can be achieved through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional aryl or alkynyl groups.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their chemical environments. For a typical piperidine-linked pyridine analogue, one would expect to see signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the linker, and the protons of the piperidine ring and its substituents.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

In Vitro Anti-HIV-1 Activity Assay

The anti-HIV-1 efficacy is determined using a cell-based assay with the human T-cell line MT-4.

Diagram: Anti-HIV-1 Activity Assay Workflow

A Seed MT-4 cells in 96-well plate B Add serial dilutions of test compound A->B C Infect cells with HIV-1 (IIIB) B->C D Incubate for 5 days at 37°C C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate EC50 H->I

Caption: Workflow for determining the 50% effective concentration (EC50) using an MTT-based assay.

  • Cell Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., BD-e2 and reference drugs) to the wells. Include appropriate controls (cells only and virus-infected cells without any compound).

  • Viral Infection: Infect the cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[6]

  • Incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed in parallel with the antiviral assay using uninfected MT-4 cells.

  • Cell Preparation: Seed MT-4 cells as described in the anti-HIV-1 activity assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 5 days under the same conditions as the antiviral assay.

  • MTT Assay: Perform the MTT assay as described above.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control and determine the CC50 value.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

NNRTIs like the piperidine-linked pyridine analogues inhibit HIV-1 reverse transcriptase, a crucial enzyme in the viral replication cycle. They bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Diagram: Mechanism of NNRTI Action

cluster_0 HIV-1 Reverse Transcriptase Active Site Active Site Viral DNA Viral DNA Active Site->Viral DNA NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Active Site Conformational Change Inhibition Inhibition NNRTI Binding Pocket->Inhibition Viral RNA Viral RNA Viral RNA->Active Site dNTPs dNTPs dNTPs->Active Site NNRTI (BD-e2) NNRTI (BD-e2) NNRTI (BD-e2)->NNRTI Binding Pocket

Sources

comparative analysis of synthetic routes to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif, featuring a halogenated pyridine ring coupled with a piperidinomethyl side chain, serves as a versatile scaffold for synthesizing a range of pharmacologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prevalent synthetic routes to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Overview of Primary Synthetic Strategies

The synthesis of this compound generally proceeds through the formation of a key intermediate, 2-chloro-5-(chloromethyl)pyridine, which is subsequently reacted with piperidine. The primary divergence in synthetic strategy lies in the method used to construct this crucial chloromethylated pyridine precursor. We will explore two dominant pathways: one starting from 2-chloro-5-methylpyridine and the other from nicotinic acid derivatives.

G start1 2-Chloro-5-methylpyridine intermediate 2-Chloro-5-(chloromethyl)pyridine start1->intermediate Radical Chlorination start2 Nicotinic Acid / Derivatives start2->intermediate Multi-Step Conversion (Reduction & Chlorination) final_product This compound intermediate->final_product piperidine Piperidine piperidine->final_product Nucleophilic Substitution

Caption: High-level overview of the two major synthetic pathways.

Route A: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

This approach is arguably the most direct and is frequently employed in industrial-scale production. It involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine, followed by a standard nucleophilic substitution with piperidine.

Workflow for Route A

G A1 Start: 2-Chloro-5-methylpyridine A2 Step 1: Radical Chlorination Reagents: Cl2 gas, Radical Initiator Solvent: CCl4 or neat A1->A2 A3 Intermediate: 2-Chloro-5-(chloromethyl)pyridine A2->A3 A4 Step 2: Nucleophilic Substitution Reagents: Piperidine, Base (e.g., K2CO3) Solvent: DMF or Acetonitrile A3->A4 A5 Product: this compound A4->A5

Caption: Workflow for the synthesis via side-chain chlorination.

Expertise & Mechanistic Insight

The key transformation in this route is the selective chlorination of the methyl group. This reaction proceeds via a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is used to generate chlorine radicals (Cl•) from chlorine gas (Cl₂). These highly reactive radicals then abstract a hydrogen atom from the methyl group, which is the most labile position, to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of Cl₂ to yield the desired 2-chloro-5-(chloromethyl)pyridine and a new chlorine radical, propagating the chain reaction. The choice of a non-polar solvent like carbon tetrachloride or running the reaction neat is crucial to prevent side reactions with the solvent.

The subsequent nucleophilic substitution is a straightforward SN2 reaction. Piperidine, a strong secondary amine nucleophile, displaces the chloride ion from the chloromethyl group. A mild base like potassium carbonate is often added to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine nucleophile.[1]

Experimental Protocol (Self-Validating System)

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine [2]

  • Charge a reaction vessel suitable for gas dispersion with 2-chloro-5-methylpyridine.

  • If not running neat, add a suitable solvent (e.g., carbon tetrachloride).

  • Heat the mixture to 50-60 °C.

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Begin bubbling chlorine gas through the reaction mixture while maintaining the temperature. Monitor the reaction progress by GC or TLC to maximize the formation of the monochlorinated product and minimize dichlorination.

  • Once the reaction is complete, cease the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

  • The crude product can often be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound (Adapted from a similar reaction[1])

  • Dissolve the crude 2-chloro-5-(chloromethyl)pyridine in a polar aprotic solvent such as DMF.

  • Add potassium carbonate (approx. 1.5 equivalents) to the solution.

  • Add piperidine (approx. 1.1-1.2 equivalents) dropwise to the mixture, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or vacuum distillation to obtain the final product.

Route B: Functional Group Manipulation of Nicotinic Acid Derivatives

This classical approach builds the target molecule from a more oxidized starting material, typically 2-chloropyridine-5-carboxylic acid or a related precursor. This route is often longer but can be advantageous in a lab setting as it avoids the use of elemental chlorine gas.

Workflow for Route B

G B1 Start: 2-Chloropyridine-5-carboxylic Acid B2 Step 1: Reduction to Alcohol Reagents: Esterification (e.g., EtOH, H+) followed by NaBH4 reduction B1->B2 B3 Intermediate 1: 2-Chloro-5-(hydroxymethyl)pyridine B2->B3 B4 Step 2: Chlorination of Alcohol Reagents: Thionyl Chloride (SOCl2) Solvent: 1,2-Dichloroethane B3->B4 B5 Intermediate 2: 2-Chloro-5-(chloromethyl)pyridine B4->B5 B6 Step 3: Nucleophilic Substitution Reagents: Piperidine, Base B5->B6 B7 Product: this compound B6->B7

Caption: Workflow for the synthesis via nicotinic acid derivatives.

Expertise & Mechanistic Insight

This synthetic sequence relies on well-established functional group interconversions. The direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is inefficient. Therefore, the acid is first converted to an ester (e.g., an ethyl ester). The more electrophilic ester carbonyl is then readily reduced by NaBH₄ to the primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine.[3]

The conversion of the resulting alcohol to the desired chloromethyl intermediate is typically achieved using thionyl chloride (SOCl₂).[4] The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. This intermediate then collapses, with the departure of sulfur dioxide and a chloride ion, to form the alkyl chloride. This process is efficient and drives the reaction to completion due to the formation of gaseous SO₂. The final step is the same SN2 reaction with piperidine as described in Route A.

Experimental Protocol (Self-Validating System)

Step 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyridine [3]

  • Convert 2-chloropyridine-5-carboxylic acid to its corresponding ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Isolate the crude ester after workup.

  • Dissolve the ester in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Carefully quench the reaction with water, followed by acidification to destroy excess borohydride.

  • Extract the product into an organic solvent, dry, and concentrate to yield 2-chloro-5-(hydroxymethyl)pyridine.

Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine [4]

  • Dissolve 2-chloro-5-(hydroxymethyl)pyridine in a solvent such as 1,2-dichloroethane.

  • Add this solution dropwise to a stirred solution of thionyl chloride (SOCl₂) in 1,2-dichloroethane at a low temperature (5-20°C).

  • After the addition is complete, stir the mixture at room temperature and then heat to reflux for several hours until the reaction is complete by TLC.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • Dissolve the residue in chloroform and carefully neutralize with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate to give the crude product.

Step 3: Synthesis of this compound

  • Follow the protocol as described in Step 2 of Route A.

Comparative Analysis

FeatureRoute A: Side-Chain ChlorinationRoute B: Nicotinic Acid Reduction
Starting Material 2-Chloro-5-methylpyridine2-Chloropyridine-5-carboxylic acid
Number of Steps 23
Key Reagents Cl₂ gas, Radical Initiator, PiperidineNaBH₄, SOCl₂, Piperidine
Overall Yield Generally high, but can be affected by over-chlorination.Moderate to high, dependent on each step's efficiency.
Scalability Highly scalable; preferred for industrial production.[2]Scalable, but reagent cost and handling can be limiting.
Pros - Fewer steps- More atom-economical- Potentially lower cost starting material- Avoids handling of toxic chlorine gas- Uses standard, well-controlled lab transformations
Cons - Requires handling of hazardous Cl₂ gas- Risk of di- and tri-chlorination byproducts- Radical reactions can be difficult to control- Longer synthetic sequence- Use of expensive and hazardous NaBH₄[3]- Use of corrosive and toxic SOCl₂

Conclusion and Senior Scientist Recommendation

The choice between these two primary synthetic routes is heavily dependent on the context of the synthesis.

For large-scale industrial production, Route A is unequivocally the superior choice. Its two-step process from a readily available starting material makes it more cost-effective and efficient. While the use of chlorine gas presents significant handling and safety challenges, these are manageable in a dedicated industrial setting with appropriate engineering controls. The primary technical hurdle is optimizing the reaction to maximize the yield of the monochlorinated product.

For laboratory-scale or discovery chemistry applications, Route B offers a more practical and safer alternative. It circumvents the need for a specialized gas-handling setup. The reagents, while hazardous, are standard in most synthetic chemistry labs and the reactions are generally high-yielding and predictable. The higher cost of reagents like sodium borohydride is less of a concern at a smaller scale.[3]

Ultimately, both routes are robust and well-documented pathways to this compound. The optimal strategy is determined by balancing the specific project requirements of scale, cost, safety, and available equipment.

References

  • U.S.
  • U.S.
  • "Synthesis of 2-chloro-5-(chloromethyl)pyridine," PrepChem.com, [Link].

  • Huang, G. (2018). "Synthesis method of 2-chloro-5-chloromethylpyridine." CN108947477A. SciSpace, [Link].

  • Chinese Patent CN102304082A, "Synthesis method of 2-chloro-4-(piperidylmethyl)
  • International Patent WO2012048502A1, "Process for preparing 2-chloro-5-chloromethylpyridine," Google P

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and structural versatility make it a favored scaffold in drug design.[1][2] When coupled with a piperidine moiety, another privileged structure in drug discovery, the resulting chemical entity holds significant promise for interacting with a variety of biological targets.[3] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising chemotype: 2-Chloro-5-(piperidin-1-ylmethyl)pyridine derivatives. While direct and extensive SAR literature on this exact scaffold is emerging, by examining structurally related analogs, we can construct a compelling narrative of its potential and guide future drug discovery efforts.

This guide will navigate through the known biological activities of closely related compounds, offering a comparative analysis of how subtle molecular modifications can profoundly influence potency and selectivity. We will explore derivatives targeting nicotinic acetylcholine receptors (nAChRs), chemokine receptors (CCR2/CCR5), and serotonin receptors (5-HT1A), providing a framework for understanding the therapeutic potential of this versatile scaffold.

The Core Scaffold: A Launchpad for Chemical Exploration

The this compound core presents a modular design ripe for chemical elaboration. The key components—the 2-chloropyridine ring, the piperidine ring, and the methylene linker—each offer opportunities for modification to fine-tune pharmacological activity.

  • The 2-Chloropyridine Ring: The chlorine atom at the 2-position is a key reactive handle, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups.[2] Furthermore, the electronic nature of the pyridine ring itself can be modulated by substituents, influencing the overall properties of the molecule.[2]

  • The Piperidine Ring: This saturated heterocycle is a common feature in many centrally active drugs.[3] Substitutions on the piperidine ring can impact receptor binding, selectivity, and pharmacokinetic properties. The point of attachment to the methylene linker (position 1) is a primary site for introducing diversity.

  • The Methylene Linker: While seemingly simple, the methylene bridge connecting the pyridine and piperidine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements.

The following diagram illustrates the key points of diversification on the this compound scaffold.

SAR_Scaffold cluster_core Core Scaffold cluster_modifications Points of Modification Pyridine 2-Chloropyridine Piperidine Piperidine R1 R1 Pyridine->R1 Substitution on Pyridine Ring R2 R2 Pyridine->R2 Replacement of 2-Chloro Group R3 R3 Piperidine->R3 Substitution on Piperidine Ring Linker -CH2- caption Key modification points on the scaffold.

Caption: Key modification points on the scaffold.

Comparative Analysis of Biological Activities

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of the 2-chloropyridine scaffold have shown high affinity for nAChRs, making them promising candidates for PET imaging agents. A study on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues revealed that modifications significantly impact binding affinity.[4]

Compound/ModificationTargetActivity (Ki)Key Structural Features
Analog 3b nAChR28 pM2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine
Analog 6b nAChR23 pMVariation in the vinylpyridine moiety

Experimental Protocol: In Vitro Binding Assay for nAChRs

  • Preparation of Membranes: Membranes from cells expressing the desired nAChR subtype are prepared.

  • Radioligand Binding: Membranes are incubated with a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

The high affinity of these analogs suggests that the 2-chloropyridine core, when appropriately substituted, can effectively target nAChRs. The pyrrolidinyl-methoxy side chain appears to be a key determinant of this high affinity.

Chemokine Receptor (CCR2/CCR5) Antagonists

The piperidine moiety is a common feature in antagonists of CCR2 and CCR5, receptors implicated in inflammatory diseases. While not direct analogs of our core scaffold, the SAR of piperidine-containing CCR2/CCR5 antagonists provides valuable insights. For instance, modifications to the piperidine ring have been shown to dramatically affect potency and selectivity.[5][6]

A study on oximino-piperidino-piperidine-based CCR5 antagonists demonstrated that symmetrical amide analogues of their clinical candidate led to enhanced affinity for the CCR5 receptor.[6] This highlights the importance of the substituents on the piperidine nitrogen.

Compound ClassTargetKey SAR Insights
Piperidine-based CCR2/CCR5 Antagonists CCR2/CCR5Incorporation of a carboxyphenyl group onto the piperidine 4-position can decrease off-target effects.[5]
Oximino-piperidino-piperidine-based CCR5 Antagonists CCR5Symmetrical 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidines amides on the piperidine nitrogen enhance affinity.[6]

Experimental Protocol: CCR5 Receptor Binding Assay

  • Cell Culture: Use cell lines stably expressing the human CCR5 receptor.

  • Competitive Binding: Incubate cells with a fluorescently labeled CCR5 ligand (e.g., a labeled chemokine) and a range of concentrations of the test compound.

  • Flow Cytometry: Analyze the displacement of the fluorescent ligand using a flow cytometer.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

These findings suggest that for the this compound scaffold, modifications at the 4-position of the piperidine ring and the nature of the substituent on the piperidine nitrogen could be critical for achieving potent and selective CCR antagonism.

Serotonin 5-HT1A Receptor Agonists

The 2-pyridinemethylamine scaffold has been explored for its potential as selective and potent 5-HT1A receptor agonists. A study on novel derivatives of 2-pyridinemethylamine revealed that specific substitutions on both the pyridine and piperidine rings were crucial for high affinity and agonist activity.[7]

Compound/ModificationTargetActivity (Ki)Key Structural Features
Derivative 39 5-HT1AHigh affinity3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylaminopyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone
Derivative 46 5-HT1AHigh affinityVariation in pyridine substitution
Derivative 61 5-HT1AHigh affinityVariation in pyridine substitution

Experimental Protocol: In Vitro 5-HT1A Receptor Binding and Functional Assays

  • Membrane Preparation: Prepare membranes from a cell line expressing the human 5-HT1A receptor.

  • Radioligand Binding: Perform competitive binding assays using a selective 5-HT1A radioligand (e.g., [³H]8-OH-DPAT).

  • Functional Assay (cAMP): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the 5-HT1A receptor to determine agonist activity.

  • Data Analysis: Calculate Ki values from binding assays and EC50 values from functional assays.

The study found that a combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced 5-HT1A agonist properties.[7] This underscores the importance of substitution patterns on the pyridine ring of our core scaffold for targeting specific receptors.

Synthesizing the SAR: A Predictive Framework

Based on the comparative analysis of related structures, we can propose a hypothetical SAR map for the this compound scaffold.

SAR_Summary cluster_scaffold This compound Core cluster_pyridine Pyridine Ring Modifications cluster_piperidine Piperidine Ring Modifications Core Core Scaffold Pyridine_Sub Substituents at C3, C4, C6 (e.g., methyl, amino) - May enhance selectivity and potency for specific targets (e.g., 5-HT1A). Core->Pyridine_Sub Pyridine_Cl Replacement of 2-Cl - Potential for introducing diverse functionalities via nucleophilic substitution. Core->Pyridine_Cl Piperidine_Sub Substituents at C4 (e.g., carboxyphenyl) - Can improve selectivity and reduce off-target effects (e.g., hERG). Core->Piperidine_Sub Piperidine_N Substituents on Piperidine Nitrogen - Crucial for modulating affinity and activity (e.g., CCR5). Core->Piperidine_N caption Hypothetical SAR map.

Caption: Hypothetical SAR map.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing parallels with structurally related compounds, we can infer that this core is amenable to modifications that can impart high affinity and selectivity for a range of biological targets, including nAChRs, chemokine receptors, and serotonin receptors.

Future research should focus on a systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of derivatives with variations at the key modification points identified in this guide will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. Such studies will not only lead to the discovery of novel drug candidates but also contribute to a deeper understanding of the structure-activity relationships governing the interactions of this important class of molecules with their biological targets.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • Villa-Ruano, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(14), 4585. [Link]

  • Wang, M., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(19), 6293. [Link]

  • Cox, K. A., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 13-17. [Link]

  • Kopacz, M., et al. (2021). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Perregaard, J., et al. (1995). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]

  • Laschat, S., & Kunz, H. (1992). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Synthesis, 1992(01), 90-104. [Link]

  • Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

This guide provides essential safety protocols and operational procedures for handling this compound in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally related pyridine compounds to ensure a high standard of safety and procedural integrity.

Hazard Assessment and GHS Classification Analogy

While a specific GHS classification for this compound is not established, related compounds like 2-Chloro-5-(chloromethyl)pyridine are classified as hazardous.[4] Based on these analogs, we can anticipate the following potential hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

Due to the presence of the piperidine moiety, there may be additional toxicological properties to consider, and a thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated chemical properties.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[2]Protects against splashes of the compound in solution and airborne particles. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[5]Provides a barrier against skin contact. Latex gloves are not recommended due to potential degradation.[5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.
Protective Clothing A chemical-resistant lab coat.Protects the wearer's clothing and skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a potential for generating dust or aerosols.[6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood 1. Safety First prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials 2. Environment Check handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh 3. Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate 4. Post-Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When handling the solid form, avoid creating dust.[2]

    • Use only the minimum amount of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[5]

  • Spill Management:

    • In the event of a small spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[7]

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Disposal Protocol: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[9] Adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]

By adhering to these rigorous safety and handling protocols, you can mitigate the potential risks associated with this compound and ensure a safe and productive research environment.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.